Product packaging for Galgravin(Cat. No.:CAS No. 528-63-2)

Galgravin

Cat. No.: B150159
CAS No.: 528-63-2
M. Wt: 372.5 g/mol
InChI Key: JLJAVUZBHSLLJL-DQEHQXCCSA-N
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Description

Galgravin is a tetrahydrofuran lignan isolated from various medicinal plants, including Piper kadsura and Piper wallichii . This compound has attracted significant research interest due to its potent bioactivities, particularly its anti-inflammatory properties. Studies show that this compound effectively suppresses NF-κB activation in LPS-activated macrophages, leading to the downregulation of key proinflammatory molecules such as TNF-α, IL-6, iNOS, and COX-2 . In vivo, this compound has been shown to ameliorate pathological phenotypes in LPS-induced endotoxemia mouse models, attenuating mRNA levels of TNF-α, IL-6, and iNOS in lung tissues . Beyond inflammation, this compound exhibits a neuroprotective effect in primary neuronal cultures and demonstrates cytotoxic activity against human leukemia HL-60 cells, indicating its potential in oncology research . It also inhibits excessive bone resorption by suppressing osteoclast differentiation, highlighting its value in bone metabolism studies . A pharmacokinetic study in rats determined the oral bioavailability of this compound to be 8.5% . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28O5 B150159 Galgravin CAS No. 528-63-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4R,5R)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14+,21-,22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJAVUZBHSLLJL-DQEHQXCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318613
Record name Galgravin
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Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528-63-2
Record name Galgravin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=528-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galgravin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galgravin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Neuroprotective Potential of Galgravin and its Analogs in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge. A key pathological feature common to these conditions is the progressive loss of neuronal structure and function, often driven by underlying mechanisms of oxidative stress and neuroinflammation. In the quest for effective therapeutic interventions, natural compounds have emerged as a promising source of novel neuroprotective agents. This technical guide focuses on the neuroprotective effects of Galgravin and its closely related analog, Galangin, phytochemicals derived from the rhizome of Alpinia galanga. While direct research on this compound is limited, the extensive studies on Galangin provide a strong foundation for understanding the potential therapeutic mechanisms of this class of compounds. This document aims to provide a comprehensive overview of the existing preclinical data, experimental methodologies, and implicated signaling pathways to support further research and drug development efforts in this area.

Quantitative Data on the Neuroprotective Effects of Galangin

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of Galangin in various experimental models relevant to neurodegenerative diseases.

Table 1: In Vitro Neuroprotective Effects of Galangin

Cell LineInsult/ModelGalangin ConcentrationOutcome MeasureResult
Human KeratinocytesUVBPretreatmentCell ViabilityIncreased to 85% from 55% (UVB alone)[1]
Human KeratinocytesUVBPretreatmentNrf2 Nuclear TranslocationSignificantly increased[1]
Human KeratinocytesUVBPretreatmentGCLC & GSS ExpressionSignificantly increased[1]
Human KeratinocytesUVBPretreatmentGSH LevelsSignificantly elevated[1]
SH-SY5Y6-OHDA (20 µM)0.1, 1, 10, 100 nM (pretreatment)Cell ViabilitySignificantly protected against cell damage at all concentrations[2]
HEK293TNFα stimulationNot specifiedNF-κB Luciferase ActivityNo specific effect observed[3]
SH-SY5YOxidative Stress12h treatmentCell ProtectionSignificant protection observed[4]

Table 2: In Vivo Effects of Galangin on Oxidative Stress and Inflammation

Animal ModelInsult/ModelGalangin DosageOutcome MeasureResult
RatCyclophosphamide-induced HepatotoxicityNot specifiedNrf2 mRNAIncreased[5]
RatCyclophosphamide-induced HepatotoxicityNot specifiedNrf2 ProteinIncreased[5]
RatCyclophosphamide-induced HepatotoxicityNot specifiedNQO-1 mRNAIncreased[5]
RatCyclophosphamide-induced HepatotoxicityNot specifiedHO-1 mRNAIncreased[5]
RatStreptozotocin-induced Diabetic Liver InjuryNot specifiedHepatic Nrf2/HO-1 PathwayUpregulated[6]

Table 3: Pharmacokinetics of this compound in Rats

Administration RouteDosageCmaxTmaxT1/2AUC(0-t)Oral Bioavailability
Intravenous2 mg/kg332.80 ± 63.59 ng/mL0.03 h1.34 ± 0.21 h369.56 ± 66.06 h·ng/mLN/A[7]
Intragastric20 mg/kgNot specifiedNot specifiedNot specifiedNot specified8.5%[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the literature on Galangin and related compounds.

In Vitro Neuroprotection Assay
  • Cell Culture:

    • Human neuroblastoma SH-SY5Y cells are a commonly used cell line for neuroprotection studies.[2] They are typically cultured in DMEM medium supplemented with 10% (v/v) fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a 5% CO2 incubator.[9]

  • Induction of Neurotoxicity:

    • Oxidative Stress Model: 6-hydroxydopamine (6-OHDA) is a neurotoxin used to induce oxidative stress and mimic Parkinson's disease pathology in vitro. A typical concentration used is 20 µM for 18 hours.[2]

    • Amyloid-β Toxicity Model: Amyloid-β (Aβ) peptide (e.g., Aβ 25-35) is used to model Alzheimer's disease-related toxicity. A concentration of 50 µg/ml for 48 hours can be used.[9]

  • Treatment with Galangin:

    • Cells are typically pre-treated with various concentrations of Galangin (e.g., 0.1 nM to 100 nM) for 1 hour before the addition of the neurotoxin.[2]

  • Assessment of Neuroprotection:

    • Cell Viability Assays:

      • alamarBlue® Assay: This assay measures the reducing power of living cells. 10 µL of alamarBlue® reagent is added to each well, and the optical density is measured with an ELISA reader.[2]

      • XTT Assay: This colorimetric assay measures mitochondrial dehydrogenase activity in living cells.[9]

      • LDH Assay: The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium.[9]

    • Apoptosis Assays:

      • Hoechst 33342 Staining: This fluorescent stain is used to visualize condensed or fragmented nuclei, which are characteristic of apoptotic cells.[2]

      • TUNEL Staining: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation in apoptotic cells.[2]

In Vivo Administration and Pharmacokinetic Analysis
  • Animal Model:

    • Male Sprague-Dawley rats (250 ± 10 g) are a suitable model for pharmacokinetic studies.[7]

  • Drug Preparation and Administration:

    • Intravenous (IV) Administration: this compound is dissolved in a suitable vehicle for injection via the tail vein. A typical dose is 2 mg/kg.[7]

    • Oral Gavage (Intragastric): For oral administration, this compound is prepared as a suspension in a vehicle like 0.5% CMC-Na. A common dosage is 20 mg/kg.[7] Animals should be fasted overnight prior to administration.[7]

  • Sample Collection:

    • Serial blood samples (approximately 250 µL) are collected from the orbital fossa vein into heparinized tubes at various time points post-administration (e.g., 0.03, 0.08, 0.17, 0.5, 1, 2, 4, 6, 8, 10, 12, 24, and 36 hours).[7]

  • Sample Processing and Analysis:

    • Plasma is separated by centrifugation.

    • This compound is extracted from plasma using a solvent like ethyl acetate.[7]

    • The concentration of this compound in the plasma samples is determined using a validated HPLC-MS/MS method.[7] Schisandrin can be used as an internal standard.[7]

Western Blot Analysis for Signaling Pathway Proteins
  • Cell or Tissue Lysis:

    • Cells or tissue samples are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[3]

  • Protein Quantification:

    • The total protein concentration is determined using a BCA assay.[3]

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[3]

  • Immunoblotting:

    • The membrane is blocked with 5% BSA in TBST.

    • The membrane is incubated overnight with primary antibodies against the target proteins (e.g., Nrf2, p-Nrf2, HO-1, p65 NF-κB, GAPDH).[1][3]

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[3]

    • Protein bands are visualized using an ECL substrate.[3]

Signaling Pathways and Visualizations

The neuroprotective effects of Galangin are primarily attributed to its ability to modulate key signaling pathways involved in the cellular response to oxidative stress and inflammation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[5][6][10][11] Galangin has been shown to activate this pathway, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and glutathione synthetase (GSS).[1][5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound/ Galangin Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., 6-OHDA, Aβ) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO-1, GCLC, GSS) ARE->Antioxidant_Genes activates transcription Antioxidant_Response Cellular Protection (Reduced Oxidative Stress) Antioxidant_Genes->Antioxidant_Response

This compound/Galangin-mediated activation of the Nrf2 signaling pathway.
NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the inflammatory response.[12] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12] While direct evidence for this compound's effect on NF-κB is limited, many phytochemicals with antioxidant properties are known to inhibit this pathway, thereby reducing neuroinflammation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound/ Galangin IKK IKK This compound->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Aβ) Inflammatory_Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto Proteasome Proteasomal Degradation IkB_NFkB->Proteasome IκB degradation NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Inflammatory_Genes activates transcription Neuroinflammation Neuroinflammation Inflammatory_Genes->Neuroinflammation

Postulated inhibitory effect of this compound/Galangin on the NF-κB signaling pathway.
General Experimental Workflow for Assessing Neuroprotection

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of a compound like this compound or Galangin in a preclinical setting.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Toxicity_Induction Induce Neurotoxicity (e.g., 6-OHDA, Aβ) Cell_Culture->Toxicity_Induction Compound_Treatment Treat with this compound/ Galangin Toxicity_Induction->Compound_Treatment Assess_Neuroprotection Assess Neuroprotection (Cell Viability, Apoptosis) Compound_Treatment->Assess_Neuroprotection Mechanism_Study_invitro Mechanism of Action (Western Blot, qPCR) Assess_Neuroprotection->Mechanism_Study_invitro Animal_Model Neurodegenerative Disease Animal Model Mechanism_Study_invitro->Animal_Model Inform in vivo design Compound_Admin Administer this compound/ Galangin (Oral, IV) Animal_Model->Compound_Admin Behavioral_Tests Behavioral Assessments (Cognitive, Motor) Compound_Admin->Behavioral_Tests Pharmacokinetics Pharmacokinetic Studies Compound_Admin->Pharmacokinetics Tissue_Analysis Post-mortem Tissue Analysis (Histology, Biochemistry) Behavioral_Tests->Tissue_Analysis

A generalized workflow for preclinical evaluation of neuroprotective compounds.

The available evidence strongly suggests that Galangin, a close analog of this compound, possesses significant neuroprotective properties mediated through the activation of the Nrf2 antioxidant pathway and potential inhibition of the NF-κB inflammatory pathway. While further research is needed to specifically elucidate the neuroprotective profile of this compound, the data presented in this guide provides a solid rationale for its investigation as a potential therapeutic agent for neurodegenerative diseases. The detailed experimental protocols and pathway diagrams offered herein are intended to facilitate the design of future studies aimed at validating and expanding upon these promising initial findings. The favorable oral bioavailability of this compound further enhances its potential for clinical translation. Continued exploration of this compound and related compounds from Alpinia galanga is warranted to fully understand their therapeutic potential in combating the devastating effects of neurodegenerative disorders.

References

Galgravin's Role in Modulating Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Galgravin, a lignan isolated from Piper kadsura, has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document summarizes quantitative data, details experimental protocols for key assays, and provides visual representations of the relevant biological pathways and experimental workflows to support further research and development.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The NF-κB and MAPK signaling cascades are central to the inflammatory process, regulating the expression of a wide array of pro-inflammatory genes. This compound has emerged as a potent inhibitor of inflammatory responses, primarily through the suppression of the NF-κB pathway. This guide delves into the specifics of this compound's mechanism of action, providing a technical resource for the scientific community.

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting key nodes in inflammatory signaling cascades. The primary mechanism identified is the inhibition of the NF-κB pathway, a master regulator of inflammation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor is a pivotal mediator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

This compound has been shown to suppress NF-κB activation in LPS-stimulated RAW 264.7 macrophages.[1][2][3] While direct quantitative data on this compound's effect on IκBα phosphorylation and degradation is not yet available, studies on the structurally similar flavonoid galangin have shown inhibition of IκB-α degradation and subsequent prevention of p65 nuclear translocation.[4] It is plausible that this compound acts through a similar mechanism.

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are another set of critical signaling cascades involved in inflammation. These pathways are activated by various extracellular stimuli, including LPS, and regulate the production of inflammatory mediators.

While direct experimental evidence for this compound's effect on the MAPK pathway is currently limited, studies on other lignans and flavonoids suggest that this is a likely mechanism of action. For instance, resveratrol has been shown to inhibit LPS-induced phosphorylation of ERK1/2, JNK, and p38 MAPK in RAW 264.7 cells.[5] Further investigation is required to elucidate the specific effects of this compound on these pathways.

MAPK_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases (e.g., TAK1) TLR4->Upstream_Kinases p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK p_p38 p-p38 p38->p_p38 phosphorylation p_JNK p-JNK JNK->p_JNK phosphorylation p_ERK p-ERK ERK->p_ERK phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors p_JNK->Transcription_Factors p_ERK->Transcription_Factors This compound This compound (Hypothesized) This compound->Upstream_Kinases inhibits? Proinflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Proinflammatory_Genes

Figure 2: Hypothesized modulation of MAPK pathways by this compound.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in vitro using LPS-stimulated RAW 264.7 macrophages. The following tables summarize the key findings.

Table 1: Effect of this compound on NF-κB Activation and Cytokine Production

AssayCell LineTreatmentConcentration (µM)ResultReference
NF-κB Luciferase Reporter Assay RAW 264.7/Luc-P1This compound + LPS (10 ng/mL)3Inhibition of NF-κB activity[1]
10Inhibition of NF-κB activity[1]
30Inhibition of NF-κB activity[1]
TNF-α Production (ELISA) RAW 264.7This compound + LPS3-1.8% reduction[1]
10-11.0% reduction[1]
30-21.2% reduction[1]
IL-6 Production (ELISA) RAW 264.7This compound + LPS3-4.5% reduction[1]
10-10.0% reduction[1]
30-17.5% reduction[1]

Table 2: Effect of this compound on Pro-inflammatory Enzyme Expression

ProteinCell LineTreatmentConcentration (µM)ResultReference
iNOS Expression (Western Blot) RAW 264.7This compound + LPS (50 ng/mL)3, 10, 30Dose-dependent downregulation[1][6]
COX-2 Expression (Western Blot) RAW 264.7This compound + LPS (50 ng/mL)3, 10, 30Dose-dependent downregulation[1][6]

Table 3: In Vivo Effects of this compound in LPS-Induced Endotoxemia in Mice

Parameter MeasuredTissue/FluidTreatmentResultReference
TNF-α mRNA LungThis compound (40 mg/kg) + LPSSignificantly downregulated[1][2]
IL-6 mRNA LungThis compound (40 mg/kg) + LPSSignificantly downregulated[1][2]
iNOS mRNA LungThis compound (40 mg/kg) + LPSSignificantly downregulated[1][2]
TNF-α Protein SerumThis compound (40 mg/kg) + LPSDecreased[1][2]
IL-6 Protein Serum, Bronchoalveolar lavage fluidThis compound (40 mg/kg) + LPSDecreased[1][2]
COX-2 Protein Lung, Liver, KidneyThis compound (40 mg/kg) + LPSReduced[1][2]

Detailed Experimental Protocols

This section provides detailed protocols for the key in vitro assays used to characterize the anti-inflammatory effects of this compound.

Cell Culture and Reagents
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • This compound: Dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Final DMSO concentration in culture should be kept below 0.1%.

  • Lipopolysaccharide (LPS): From Escherichia coli, used to stimulate inflammation.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Luciferase_Assay_Workflow start Seed RAW 264.7/Luc-P1 cells in 24-well plates pretreat Pre-treat with this compound (3, 10, 30 µM) for 1h start->pretreat stimulate Stimulate with LPS (10 ng/mL) for 6h pretreat->stimulate lyse Lyse cells stimulate->lyse measure Measure luciferase activity using a luminometer lyse->measure end Analyze data measure->end

Figure 3: Workflow for the NF-κB Luciferase Reporter Assay.

Protocol:

  • Seed RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct (RAW 264.7/Luc-P1) in 24-well plates at a density of 4 × 10⁵ cells/well and allow to adhere overnight.[1]

  • Pre-treat the cells with various concentrations of this compound (e.g., 3, 10, 30 µM) or vehicle (0.1% DMSO) for 1 hour.[1]

  • Stimulate the cells with LPS (10 ng/mL) for 6 hours.[1]

  • Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Measure the luciferase activity in the cell lysates using a luciferase assay kit and a luminometer.

  • Normalize the luciferase activity to the total protein concentration of each sample.

Cytokine Measurement (ELISA)

This protocol is for measuring the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.

Protocol:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere.

  • Pre-treat the cells with this compound at the desired concentrations for 1 hour.

  • Stimulate the cells with LPS.

  • Collect the cell culture supernatant at the desired time point (e.g., 3 or 8 hours for TNF-α and IL-6).[1]

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit used.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis for iNOS and COX-2

This protocol details the detection of iNOS and COX-2 protein expression.

Western_Blot_Workflow start Culture and treat RAW 264.7 cells lyse Lyse cells and quantify protein start->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane (e.g., with 5% BSA) transfer->block primary_ab Incubate with primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL and image the blot secondary_ab->detect end Quantify band intensity detect->end

Figure 4: General workflow for Western Blot analysis.

Protocol:

  • Seed RAW 264.7 cells (1 × 10⁶ cells/well in a 6-well plate) and allow them to adhere overnight.[6]

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (50 ng/mL) for 24 hours.[6]

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature 30 µg of protein from each sample by boiling in Laemmli sample buffer.[6]

  • Separate the proteins by 10% SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[6]

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of this compound.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group. While a specific IC50 for cytotoxicity of this compound on RAW 264.7 cells is not available, it has been reported to not cause significant cytotoxicity at concentrations effective for anti-inflammatory activity.[1]

Safety and Toxicology

Preliminary studies indicate that this compound does not exhibit significant cytotoxicity at concentrations that are effective for its anti-inflammatory activity.[1] However, comprehensive toxicological data, including mutagenicity studies such as the Ames test, are not yet available for this compound. It is worth noting that some flavonoids have shown mutagenic potential in the Ames test, particularly in the presence of metabolic activation.[3] Therefore, a thorough safety evaluation of this compound is warranted.

Conclusion and Future Directions

This compound is a promising natural compound with potent anti-inflammatory properties, primarily mediated through the inhibition of the NF-κB signaling pathway. Its ability to downregulate the expression of key pro-inflammatory cytokines and enzymes highlights its therapeutic potential for inflammatory diseases.

Future research should focus on:

  • Elucidating the precise molecular target of this compound within the NF-κB pathway, including its effect on IKK activity and IκBα phosphorylation and degradation.

  • Investigating the modulatory effects of this compound on the MAPK signaling pathways (p38, JNK, and ERK).

  • Conducting comprehensive preclinical studies to evaluate the in vivo efficacy and safety of this compound in various inflammatory disease models.

  • Performing detailed pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential novel anti-inflammatory agent. The provided protocols and pathway diagrams serve as valuable resources for designing and interpreting future experiments in this promising area of research.

References

The Lignan Galgravin: A Technical Guide to its Discovery, Natural Sources, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galgravin, a naturally occurring tetrahydrofuran lignan, has garnered significant interest within the scientific community due to its diverse and promising pharmacological activities. This technical guide provides a comprehensive overview of the discovery, natural provenance, and analytical methodologies pertaining to this compound. Detailed experimental protocols for its isolation, purification, and structural elucidation are presented, alongside a summary of its key biological effects. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Discovery and Initial Characterization

The initial isolation and structural elucidation of this compound were first reported in the mid-20th century. While subsequent studies have identified it in a variety of plant species, the foundational work laid the groundwork for understanding this class of lignans.

Natural Sources of this compound

This compound has been identified in several plant species, primarily within the Piperaceae and Lauraceae families. The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPlant Part(s)
Piper kadsuraPiperaceaeStems and aerial parts[1][2]
Nectandra megapotamicaLauraceaeNot specified in abstracts
Magnolia speciesMagnoliaceaeNot specified in abstracts
Nectandra turbacensisLauraceaeNot specified in abstracts
Saururus chinensisSaururaceaeNot specified in abstracts[3]
Schisandra propinquaSchisandraceaeNot specified in abstracts[3]

Note: The specific yields of this compound from these sources are not consistently reported in the available literature.

Physicochemical Properties

This compound is a tetrahydrofuran lignan with two 3,4-dimethoxyphenyl substituents.[3]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₂H₂₈O₅
Molecular Weight 372.46 g/mol
IUPAC Name (2R,3R,4S,5S)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyltetrahydrofuran
CAS Number 528-63-2

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities that suggest its potential as a lead compound for drug development.

Table 3: Summary of Biological Activities of this compound

ActivityIn Vitro/In Vivo ModelKey Findings
Anti-inflammatory Murine macrophage-like cell line (RAW 264.7)Inhibited nitric oxide (NO) production with an IC₅₀ value of 33.4 μM.[1]
Cytotoxic Not specified in abstractsExhibits cytotoxic effects.
Neuroprotective Not specified in abstractsShows neuroprotective properties.
Cardioprotective Not specified in abstractsPossesses cardioprotective activity.
Bone Resorption Inhibition Not specified in abstractsInhibits bone resorption.
Platelet Aggregation Inhibition Not specified in abstractsActs as a platelet aggregation inhibitor.

Experimental Protocols

Isolation and Purification of this compound from Piper kadsura

The following is a generalized protocol based on common phytochemical extraction and isolation techniques for lignans.

5.1.1. Extraction

  • Plant Material Preparation: Air-dry the stems and aerial parts of Piper kadsura and grind them into a coarse powder.

  • Solvent Extraction: Macerate the powdered plant material with methanol at room temperature for 72 hours. Repeat the extraction process three times to ensure exhaustive extraction.

  • Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

5.1.2. Fractionation

  • Solvent-Solvent Partitioning: Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v) and partition successively with n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc) to yield fractions of increasing polarity.

  • Bioassay-Guided Fractionation (Optional): If the isolation is guided by a specific biological activity, test each fraction to identify the most active one for further purification.

5.1.3. Chromatographic Purification

  • Column Chromatography: Subject the bioactive fraction (e.g., the ethyl acetate fraction) to column chromatography on a silica gel column.

  • Elution Gradient: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Further Purification: Combine fractions containing the compound of interest (as indicated by TLC) and subject them to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC) on a C18 column, to obtain pure this compound.

Structural Elucidation

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques.

5.2.1. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Purpose: To determine the molecular weight and elemental composition of the compound.

  • Procedure: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol) and introduce it into the ESI-MS instrument.

  • Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ or other adducts, from which the molecular weight can be determined. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental formula.

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC)

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD)

  • Purpose: To determine the carbon-hydrogen framework and the connectivity of atoms in the molecule.

  • Procedure:

    • Dissolve the purified compound in the chosen deuterated solvent.

    • Acquire the ¹H NMR spectrum to identify the types and number of protons.

    • Acquire the ¹³C NMR spectrum to determine the number and types of carbon atoms.

    • Perform 2D NMR experiments to establish the connectivity between protons (COSY), the direct correlation between protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC).

  • Data Interpretation: The chemical shifts, coupling constants, and correlation peaks in the NMR spectra are analyzed to assemble the final structure of this compound.

Visualizations

General Workflow for Isolation and Identification of this compound

Galgravin_Isolation_Workflow Start Dried Plant Material (e.g., Piper kadsura stems) Extraction Methanol Extraction Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Methanol Extract Concentration->Crude_Extract Partitioning Solvent-Solvent Partitioning (Hexane, CH2Cl2, EtOAc) Crude_Extract->Partitioning Fractions Hexane, CH2Cl2, EtOAc Fractions Partitioning->Fractions Bioassay Bioassay-Guided Selection (Optional) Fractions->Bioassay Column_Chromatography Silica Gel Column Chromatography Fractions->Column_Chromatography Directly if no bioassay Active_Fraction Bioactive Fraction Bioassay->Active_Fraction Active_Fraction->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Structural_Elucidation Structural Elucidation Pure_this compound->Structural_Elucidation MS Mass Spectrometry (MS) Structural_Elucidation->MS NMR NMR Spectroscopy (1H, 13C, 2D) Structural_Elucidation->NMR

Caption: Workflow for the isolation and identification of this compound.

Logic Diagram for Structural Elucidation

Structural_Elucidation_Logic cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy MS_Data MS Data (m/z) Molecular_Formula Molecular Formula (from HRMS) MS_Data->Molecular_Formula H_NMR 1H NMR (Proton Environment) Fragments Substructural Fragments H_NMR->Fragments C_NMR 13C NMR (Carbon Skeleton) C_NMR->Fragments COSY COSY (H-H Connectivity) COSY->Fragments HSQC HSQC (Direct C-H Correlation) HSQC->Fragments HMBC HMBC (Long-range C-H Correlation) HMBC->Fragments Final_Structure Final Structure of this compound Molecular_Formula->Final_Structure Fragments->Final_Structure

Caption: Logic diagram for the structural elucidation of this compound.

References

Unveiling the Potential of Galgravin: A Technical Guide to Its Investigated Effects on Platelet-Activating Factor Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield any specific information on a compound named "Galgravin" in the context of platelet-activating factor (PAF) inhibition. The following guide provides a comprehensive framework for the investigation of a novel PAF inhibitor, using "this compound" as a placeholder, and is based on established principles and methodologies in the field.

Executive Summary

Platelet-activating factor (PAF) is a potent phospholipid mediator implicated in a wide array of inflammatory and thrombotic disorders. Its role in initiating and amplifying pathological processes has made the PAF receptor (PAFR) a compelling target for therapeutic intervention. This document outlines the core principles and experimental methodologies required to characterize the inhibitory effects of a novel compound, herein referred to as this compound, on PAF-mediated platelet activation. It details the underlying signaling pathways, provides standardized experimental protocols, and presents a framework for the systematic evaluation of inhibitory activity.

The Role of Platelet-Activating Factor in Thrombosis and Inflammation

Platelet-activating factor is a key player in cellular communication, exerting its effects through binding to a specific G-protein coupled receptor (GPCR) known as the PAF receptor.[1][2][3] This receptor is expressed on a variety of cell types, including platelets, neutrophils, macrophages, and endothelial cells.[1][4] The binding of PAF to its receptor on platelets initiates a signaling cascade that is pivotal to hemostasis and thrombosis.

Upon activation, the PAF receptor couples primarily to Gq and Gi proteins, which in turn activates phospholipase C (PLC).[2] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4][5] The culmination of these events is platelet shape change, degranulation, and aggregation, leading to thrombus formation.[5] Given its central role, the inhibition of PAF signaling is a promising strategy for the development of novel anti-inflammatory and anti-thrombotic agents.[6][7]

Quantitative Analysis of PAF Inhibition

A critical aspect of characterizing a novel inhibitor is the quantitative assessment of its potency. This is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the PAF-induced response by 50%. The following table provides a template for summarizing the inhibitory profile of a compound like this compound.

Table 1: Summary of Quantitative Data for a Hypothetical PAF Inhibitor (this compound)

Parameter Value Units Experimental System
IC50 (PAF-induced Platelet Aggregation) [Data] µM Washed Human Platelets
Mechanism of Inhibition [Data] - Receptor Binding Assay
Receptor Affinity (Ki) [Data] nM Radioligand Displacement Assay

| Effect on PAF Synthesis | [Data] | % Inhibition | Cellular Assay |

Key Experimental Protocols

The following section details the methodology for a fundamental assay used to evaluate the efficacy of a potential PAF inhibitor.

In Vitro Platelet Aggregation Assay

Objective: To determine the concentration-dependent inhibitory effect of a test compound on PAF-induced platelet aggregation.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Whole blood is drawn from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant.

    • The blood is then centrifuged at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.

  • Platelet Aggregation Measurement:

    • The PRP is placed in an aggregometer cuvette and warmed to 37°C.

    • The test compound (e.g., this compound) or its vehicle is added to the PRP and incubated for a predetermined period.

    • Platelet aggregation is initiated by the addition of a sub-maximal concentration of PAF.

    • The change in light transmittance, which is proportional to the degree of aggregation, is recorded over time.

  • Data Analysis:

    • The maximum percentage of aggregation is determined for each concentration of the test compound.

    • The percentage of inhibition is calculated relative to the vehicle-treated control.

    • The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

Visualizing the Molecular and Experimental Landscape

PAF Receptor Signaling Cascade

The diagram below illustrates the intracellular signaling pathway activated by PAF binding to its receptor on platelets.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (PAFR) PAF->PAFR Gq Gq protein PAFR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 induces PKC Protein Kinase C (PKC) DAG->PKC activates Response Platelet Shape Change, Degranulation, Aggregation Ca2->Response PKC->Response

Caption: Intracellular signaling cascade following PAF receptor activation.

Experimental Workflow for Inhibitor Characterization

The following flowchart outlines the logical progression of experiments to characterize a novel PAF inhibitor.

Experimental_Workflow A Compound Synthesis and Purification (this compound) B Primary Screening: In Vitro Platelet Aggregation Assay A->B C Determination of IC50 Value B->C D Mechanism of Action Studies: Receptor Binding vs. Synthesis Inhibition C->D E Lead Optimization D->E F In Vivo Efficacy Studies (e.g., Thrombosis Models) E->F G Preclinical Development F->G

Caption: A typical workflow for the development of a PAF inhibitor.

References

The Chemical Architecture and Synthesis of Galgravin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galgravin, a naturally occurring lignan, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the chemical structure, stereoselective synthesis, and key biological properties of this compound. Detailed experimental methodologies for its synthesis are presented, alongside a quantitative summary of its biological efficacy. Furthermore, this document visualizes the molecular pathways through which this compound exerts its effects, offering a comprehensive resource for researchers in pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a tetrahydrofuran lignan characterized by a central five-membered oxygen-containing ring substituted with two 3,4-dimethoxyphenyl groups and two methyl groups. Its systematic IUPAC name is (2S,3S,4R,5R)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane[1][2]. The specific stereochemistry of the four chiral centers on the tetrahydrofuran ring is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C22H28O5[1][2]
Molecular Weight 372.46 g/mol [2]
IUPAC Name (2S,3S,4R,5R)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane[1][2]
CAS Number 528-63-2[2]
Appearance Solid[3]
Solubility Soluble in DMSO and DMF[3]
InChI Key JLJAVUZBHSLLJL-DQEHQXCCSA-N[2]

Synthesis of this compound

The total synthesis of this compound and its analogues has been a subject of considerable research, with several stereoselective and asymmetric strategies developed to control the intricate stereochemistry of the tetrahydrofuran core. A common approach involves the use of chiral auxiliaries or catalysts to direct the formation of the desired stereoisomer. While a specific, detailed experimental protocol for this compound is proprietary to various research groups, a representative synthesis can be adapted from the well-documented synthesis of its close analogue, (+)-Galbelgin, which shares the same core structure.

Representative Synthetic Scheme

A plausible and efficient asymmetric synthesis of the this compound core can be achieved through a multi-step sequence starting from commercially available materials. The following is a generalized workflow based on established methodologies for related tetrahydrofuran lignans.

Synthesis_Workflow Start Starting Materials (e.g., 3,4-dimethoxybenzaldehyde) Step1 Asymmetric Aldol Reaction Start->Step1 Chiral Auxiliary Step2 Diastereoselective Reduction Step1->Step2 Step3 Cyclization Step2->Step3 Acid Catalyst Step4 Stereoselective Methylation Step3->Step4 End This compound Step4->End

Caption: Generalized workflow for the asymmetric synthesis of this compound.

Detailed Experimental Protocol (Adapted from the Synthesis of (+)-Galbelgin)

The following protocol outlines a key transformation in the synthesis of a this compound analogue and is representative of the methodologies employed.

Step 1: Asymmetric Aldol Reaction

To a solution of a chiral N-acyloxazolidinone in a suitable solvent such as dichloromethane at -78 °C is added a Lewis acid (e.g., titanium tetrachloride). After stirring for a short period, 3,4-dimethoxybenzaldehyde is added dropwise. The reaction is stirred for several hours at low temperature and then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the aldol adduct.

Step 2: Diastereoselective Reduction and Cyclization

The aldol adduct is dissolved in a mixture of tetrahydrofuran and methanol and cooled to 0 °C. A reducing agent, such as sodium borohydride, is added portion-wise. The reaction is stirred until completion, as monitored by thin-layer chromatography. The reaction is then acidified, leading to in-situ cyclization to the lactone. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting lactone is purified by chromatography.

Step 3: Stereoselective Methylation

The purified lactone is dissolved in anhydrous tetrahydrofuran and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA), is added dropwise, followed by the addition of methyl iodide. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched, and the product is extracted, dried, and purified to yield the methylated tetrahydrofuran core of this compound.

Biological Activities and Quantitative Data

This compound exhibits a wide range of biological activities, making it a promising candidate for drug development. Its effects include neuroprotection, inhibition of platelet aggregation, and cytotoxicity against various cancer cell lines.

Table 2: Quantitative Biological Activity of this compound and Related Lignans

Biological ActivityAssay/Cell LineIC50 ValueReference
Cytotoxicity Human Leukemia (HL-60)16.5 µg/mL
Neuroprotection Primary cortical neurons (glutamate-induced toxicity)Data not available as IC50
Platelet Aggregation Inhibition Rabbit Platelets (PAF-induced)4.5 µM[3]
Anti-inflammatory LPS-stimulated RAW 264.7 macrophages (NO production)Data not available as IC50
Osteoclastogenesis Inhibition RANKL-induced in bone marrow macrophagesEffective at 3-100 µM[3]

Mechanism of Action: Signaling Pathway Inhibition

This compound's biological effects are attributed to its ability to modulate key cellular signaling pathways. Notably, it has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling cascade and interfere with the Receptor Activator of Nuclear Factor-kappa B Ligand (RANKL) pathway, which are crucial in inflammation and bone metabolism, respectively.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of inflammatory genes. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory mediators.

NFkB_Pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates IkBa_NFkB IκBα - NF-κB (p50/p65) IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene Inflammatory Gene Transcription NFkB->Gene activates This compound This compound This compound->IKK inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

Interference with RANKL-Induced Osteoclastogenesis

The RANKL pathway is critical for the differentiation and activation of osteoclasts, the cells responsible for bone resorption. The binding of RANKL to its receptor, RANK, on osteoclast precursors triggers a signaling cascade involving TRAF6 and subsequent activation of transcription factors like NF-κB and AP-1 (c-Fos/c-Jun). This leads to the expression of genes essential for osteoclast function. This compound has been demonstrated to inhibit this process, suggesting its potential in treating bone disorders characterized by excessive bone resorption.

RANKL_Pathway RANKL RANKL RANK RANK Receptor RANKL->RANK binds to TRAF6 TRAF6 RANK->TRAF6 recruits Downstream Downstream Signaling (e.g., NF-κB, AP-1) TRAF6->Downstream activates Osteoclast Osteoclast Differentiation & Activation Downstream->Osteoclast This compound This compound This compound->RANK inhibits signaling

Caption: this compound's interference with RANKL-induced osteoclastogenesis.

Conclusion

This compound stands out as a natural product with significant therapeutic potential. Its well-defined chemical structure and the development of stereoselective synthetic routes have paved the way for its detailed biological evaluation. The ability of this compound to modulate critical signaling pathways, such as NF-κB and RANKL, underscores its promise in the development of novel treatments for inflammatory diseases, cancer, and bone disorders. This guide provides a foundational resource for scientists and researchers dedicated to exploring and harnessing the therapeutic capabilities of this remarkable molecule. Further investigation into its detailed mechanisms of action and in vivo efficacy is warranted to translate its potential into clinical applications.

References

The Ethnobotanical and Pharmacological Landscape of Galangin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Ethnobotanical Uses, Pharmacological Activity, and Molecular Mechanisms of Galangin for Researchers and Drug Development Professionals.

Introduction

Galangin, a naturally occurring flavonoid, has been a cornerstone of traditional medicine for centuries, particularly in Ayurvedic and Traditional Chinese Medicine systems.[1] Predominantly extracted from the rhizomes of Alpinia galanga (Greater galangal) and Alpinia officinarum (Lesser galangal), as well as being a component of propolis, galangin has a rich history of use for a wide array of ailments.[1][2] This technical guide provides an in-depth exploration of the ethnobotanical applications of galangin, supported by quantitative data where available. It further delves into the pharmacological mechanisms of action that substantiate its traditional use, with a focus on key signaling pathways. Detailed experimental protocols for the extraction, isolation, and bio-assessment of galangin are also provided to facilitate further research and development.

Ethnobotanical Uses of Galangin-Containing Plants

The primary sources of galangin, Alpinia galanga and Alpinia officinarum, have been utilized extensively in traditional healing practices across Asia.[1] The rhizomes of these plants are the most common part used and are prepared in various forms, including decoctions and extracts, to treat a multitude of conditions.[1]

Traditional Applications

Traditionally, these plants have been employed to address a wide spectrum of health issues, including:

  • Inflammatory Conditions: Used to manage rheumatoid arthritis, asthma, and general inflammation.[2]

  • Digestive Ailments: A common remedy for indigestion, bloating, nausea, and stomach aches.[1][3]

  • Respiratory Illnesses: Employed in the treatment of coughs, sore throats, and other respiratory infections.[1]

  • Pain Relief: Utilized for alleviating rheumatic pains and other forms of chronic pain.[1][2]

  • Cancer Treatment: Traditional use as an alternative or complementary therapy for various cancers has been reported.[2]

  • Infections: Applied for its antimicrobial properties in treating wound infections.[1]

  • Other Uses: Also used to stimulate appetite and enhance vitality.[1]

Quantitative Ethnobotanical Data

While much of the ethnobotanical knowledge is qualitative, some studies have aimed to quantify the traditional importance of the Zingiberaceae family, to which Alpinia species belong. The Informant Consensus Factor (ICF) is a metric used to determine the consensus among informants regarding the use of certain plants for specific ailment categories. A higher ICF value (closer to 1) indicates a high level of agreement and suggests that the plants are likely to be effective for that particular ailment.

Ailment CategoryInformant Consensus Factor (ICF) for Zingiberaceae Family in Thailand
Digestive System DisordersHigh (specifically for flatulence and abdominal pain)
Diarrhea, Peptic Ulcers, Constipation, Colitis0.40 - 0.50

This table summarizes the Informant Consensus Factor (ICF) for the use of plants from the Zingiberaceae family in treating various ailments in Thailand. A higher ICF value suggests a greater consensus among traditional healers on the use of these plants for the specified condition, potentially indicating higher efficacy.

Pharmacological Basis of Ethnobotanical Uses

Modern scientific research has begun to validate the traditional uses of galangin by elucidating its pharmacological activities and underlying molecular mechanisms. The primary activities that support its ethnobotanical applications include its anti-inflammatory, antioxidant, and anticancer effects.

Anti-inflammatory Mechanisms

Galangin exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

  • NF-κB Pathway: Galangin has been shown to inhibit the activation of the NF-κB pathway.[4] It achieves this by preventing the degradation of the inhibitory protein IκBα and subsequently inhibiting the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[4] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-1β and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[5]

  • MAPK Pathway: The MAPK signaling cascade, which includes ERK, JNK, and p38, plays a crucial role in inflammation. Galangin has been observed to suppress the phosphorylation of ERK and p38, thereby inhibiting the downstream signaling that leads to the production of inflammatory mediators.[6][7]

  • PI3K/Akt Pathway: The PI3K/Akt signaling pathway is also implicated in inflammatory processes. Galangin has been demonstrated to inhibit the phosphorylation of Akt, a key kinase in this pathway, which contributes to its anti-inflammatory effects.[2]

Experimental Protocols

Extraction and Isolation of Galangin

Objective: To extract and isolate galangin from the rhizomes of Alpinia officinarum.

Materials:

  • Dried and powdered rhizomes of Alpinia officinarum

  • Methanol

  • Ethanol (95%)

  • Ethyl acetate

  • Petroleum ether

  • Soxhlet apparatus

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

  • Soxhlet Extraction:

    • A known quantity of powdered Alpinia officinarum rhizome is placed in a thimble and extracted with methanol using a Soxhlet apparatus for approximately 8 hours.[8]

    • The methanolic extract is then concentrated under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning:

    • The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate.

    • The ethyl acetate fraction, which is rich in flavonoids, is collected and concentrated.

  • Purification by HPLC:

    • The concentrated ethyl acetate fraction is further purified using preparative HPLC.

    • A C18 column is used with a mobile phase consisting of a gradient of methanol and water.

    • Fractions are collected and analyzed for the presence of galangin, which is identified by comparing its retention time with that of a pure standard.[9]

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory activity of galangin by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Galangin

  • Griess reagent

  • 96-well plates

Protocol:

  • Cell Culture:

    • RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Treatment:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then pre-treated with various concentrations of galangin for 1 hour.

    • Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement:

    • After 24 hours of incubation, the cell culture supernatant is collected.

    • The concentration of nitric oxide in the supernatant is determined using the Griess reagent.

    • The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.[5]

Signaling Pathway Diagrams

Below are diagrams illustrating the key signaling pathways modulated by Galangin, generated using the DOT language for Graphviz.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa IκBα-NF-κB Complex IKK->NFkB_IkBa Phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) Pro_inflammatory_Genes Pro-inflammatory Gene Expression (IL-6, TNF-α, iNOS) NFkB_active->Pro_inflammatory_Genes Induces Nucleus Nucleus Galangin Galangin Galangin->IKK Inhibits Galangin->NFkB_active Inhibits Translocation NFkB_IkBa->IKK NFkB_IkBa->NFkB_active IκBα degradation

Caption: Galangin's inhibition of the NF-κB signaling pathway.

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK Inflammatory_Response Inflammatory Response p38->Inflammatory_Response ERK->Inflammatory_Response JNK->Inflammatory_Response Galangin Galangin Galangin->p38 Inhibits Phosphorylation Galangin->ERK Inhibits Phosphorylation

Caption: Galangin's modulation of the MAPK signaling pathway.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Downstream Targets (e.g., mTOR, NF-κB) Akt->Downstream Cell_Survival Cell Survival & Inflammation Downstream->Cell_Survival Galangin Galangin Galangin->Akt Inhibits Phosphorylation

References

An In-depth Technical Guide on the Initial Bioavailability and Pharmacokinetic Studies of Galgravin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies investigating the bioavailability and pharmacokinetics of Galgravin, a tetrahydrofuran lignan with demonstrated anti-inflammatory, neuroprotective, and other pharmacological activities.[1] The data and protocols presented herein are derived from foundational preclinical research in rat models, offering critical insights for further drug development and clinical application.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound following oral and intravenous administration in rats. This data is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Table 1: Pharmacokinetic Parameters of this compound After a Single Oral Administration (20 mg/kg) in Rats [1]

ParameterMean Value (± SD)
Tmax (h)2.08
Cmax (ng/mL)48.42 (± 37.66)
T1/2 (h)3.99
AUC(0-t) (h·ng/mL)314.25 (± 179.84)
AUC(0-∞) (h·ng/mL)315.75 (± 179.70)
MRT(0-t) (h)5.01 (± 1.23)
MRT(0-∞) (h)5.21 (± 1.22)

Table 2: Pharmacokinetic Parameters of this compound After a Single Intravenous Administration (2 mg/kg) in Rats [1]

ParameterMean Value (± SD)
Cmax (ng/mL)332.80 (± 63.59)
T1/2 (h)1.34 (± 0.21)
AUC(0-t) (h·ng/mL)369.56 (± 66.06)
AUC(0-∞) (h·ng/mL)371.36 (± 66.59)
MRT(0-t) (h)1.27 (± 0.19)
MRT(0-∞) (h)1.28 (± 0.20)
CL (L/h/kg)5.40 (± 0.99)
Vz (L/kg)10.28 (± 1.57)

Based on these studies, the absolute oral bioavailability of this compound in rats was determined to be 8.5% , indicating poor oral absorption.[1]

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of this compound.

  • Animal Model: Male Sprague-Dawley rats were used for the in vivo experiments.[2]

  • Housing: The animals were housed in a controlled environment with regulated temperature and a 12-hour light/dark cycle. They had free access to standard laboratory food and water.

  • Acclimatization: Animals were acclimatized to the laboratory conditions for a week prior to the experiments.

  • Dosing:

    • Oral Administration: A single dose of 20 mg/kg of this compound was administered via intragastric gavage.[1]

    • Intravenous Administration: A single dose of 2 mg/kg of this compound was administered via intravenous injection.[1]

  • Blood Sampling: Blood samples were collected from the tail vein at specified time points into heparinized tubes. The plasma was separated by centrifugation and stored at -20°C until analysis.

A sensitive and rapid High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method was developed and validated for the quantification of this compound in rat plasma.[1]

  • Instrumentation: An HPLC system coupled with a triple quadrupole mass spectrometer was used.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.[1]

    • Mobile Phase: A mixture of methanol and 0.1% formic acid in water (85:15, v/v).[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Column Temperature: 25°C.[1]

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

    • Ion Transitions:

      • This compound: m/z 373.3 → 235.2[1]

      • Internal Standard (Schisandrin): m/z 433.2 → 384.3[1]

  • Extraction Method: A liquid-liquid extraction (LLE) method was employed to extract this compound from the plasma samples.[1]

  • Procedure:

    • To 100 µL of plasma, an internal standard solution was added.

    • Ethyl acetate was added as the extraction solvent.

    • The mixture was vortexed and then centrifuged.

    • The organic layer was separated and evaporated to dryness.

    • The residue was reconstituted in the mobile phase for HPLC-MS/MS analysis.[1]

The analytical method was validated according to standard guidelines, assessing linearity, lower limit of quantitation (LLOQ), precision, accuracy, recovery, and stability.[1]

  • Linearity: The method demonstrated good linearity over a concentration range of 1-500 ng/mL (R² > 0.999).[1]

  • LLOQ: The lower limit of quantitation was determined to be 1.0 ng/mL.[1]

  • Precision and Accuracy: Both intraday and interday precision were within 8.5%, with accuracies ranging from -2.6% to 6.0%.[1]

  • Recovery: The average extraction recovery of this compound from rat plasma was between 92.3% and 99.3%.[1]

  • Stability: this compound was found to be stable throughout the storage and processing conditions.[1]

  • Software: MassHunter Workstation software was used for data acquisition and quantification. Pharmacokinetic parameters were calculated using DAS Software.[1]

  • Bioavailability Calculation: The absolute oral bioavailability (F%) was calculated using the following formula: F% = (AUCoral × DoseIV) / (AUCIV × Doseoral) × 100.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the pharmacokinetic studies and a proposed signaling pathway for this compound's anti-inflammatory activity.

G cluster_animal_studies Animal Studies cluster_sample_prep Sample Preparation cluster_analysis Analysis rat_model Sprague-Dawley Rats dosing Dosing (Oral or IV) rat_model->dosing blood_sampling Blood Sampling (Tail Vein) dosing->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation lle Liquid-Liquid Extraction (Ethyl Acetate) plasma_separation->lle reconstitution Reconstitution lle->reconstitution hplc_msms HPLC-MS/MS Analysis reconstitution->hplc_msms data_analysis Pharmacokinetic Data Analysis hplc_msms->data_analysis

Caption: Experimental workflow for this compound pharmacokinetic studies.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes activates transcription This compound This compound This compound->IKK inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

Methodological & Application

Isolating Galgravin from Saururus chinensis: A Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Saururus chinensis, commonly known as Chinese lizard's tail, is a perennial herb that has been used in traditional medicine for its anti-inflammatory, anti-oxidative, and anti-cancer properties. These therapeutic effects are largely attributed to its rich composition of bioactive compounds, particularly lignans. Among these, galgravin, a tetrahydrofuran lignan, has garnered significant interest for its potent anti-inflammatory and neuroprotective activities. This document provides a detailed protocol for the isolation and purification of this compound from the aerial parts of Saururus chinensis, intended for researchers, scientists, and professionals in drug development.

The protocol herein outlines a systematic approach involving solvent extraction, fractionation, and chromatographic purification. While specific quantitative data for this compound isolation from S. chinensis is not extensively documented in publicly available literature, this guide is constructed based on established methodologies for lignan separation from this plant. The provided data tables for yields of other compounds from S. chinensis serve as a valuable reference for expected outcomes.

Quantitative Data Summary

Plant PartExtraction/Fractionation StepCompound/FractionYieldReference
Dried LeavesWater ExtractionSHW Powder21% (w/w)[1]
Dried LeavesSolvent Partitioning (n-hexane)n-hexane fraction0.67% (w/w)[1]
Dried LeavesSolvent Partitioning (methylene chloride)methylene chloride fraction1.17% (w/w)[1]
Dried LeavesSolvent Partitioning (n-butanol)n-butanol fraction21.67% (w/w)[1]
Dried LeavesHPLC of Water ExtractMiquelianin56.4 ± 0.52 mg/g[1]
Dried LeavesHPLC of Water ExtractQuercetin 3-O-(2”-O-β-glucopyranosyl)-α-rhamnopyranoside7.75 ± 0.08 mg/g[1]
Dried LeavesHPLC of Water ExtractQuercitrin3.17 ± 0.02 mg/g[1]

Experimental Protocols

This section details the step-by-step methodology for the isolation of this compound from the aerial parts of Saururus chinensis.

Plant Material Collection and Preparation
  • Collection: Collect the aerial parts (leaves and stems) of Saururus chinensis during the flowering season to ensure a high concentration of bioactive compounds.

  • Drying: Air-dry the collected plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Alternatively, use a circulating air oven at a temperature not exceeding 45°C.

  • Pulverization: Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction
  • Solvent: Use 95% ethanol as the extraction solvent.

  • Procedure:

    • Macerate the powdered plant material in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 72 hours at room temperature with occasional agitation.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.

Fractionation
  • Solvent Partitioning:

    • Suspend the crude ethanol extract in distilled water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

    • For each partitioning step, mix the aqueous suspension with an equal volume of the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate.

    • Collect the organic layer and repeat the process three times for each solvent.

    • Concentrate each of the n-hexane, chloroform, and ethyl acetate fractions using a rotary evaporator. The ethyl acetate fraction is reported to be rich in lignans.[2]

Chromatographic Purification
  • Column Chromatography:

    • Stationary Phase: Use silica gel (100-200 mesh) as the stationary phase.

    • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into a glass column. Allow the silica gel to settle uniformly, and then add a layer of sand on top to prevent disturbance of the stationary phase.

    • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

    • Fraction Collection: Collect fractions of equal volume and monitor the separation using Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: Employ a gradient elution system with a mixture of acetonitrile and water.

    • Detection: Monitor the elution at a wavelength of 280 nm.

    • Purification: Pool the fractions containing this compound from the column chromatography, concentrate them, and subject them to Prep-HPLC for final purification.

Structure Elucidation
  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and comparison with published data.

Visualizations

Experimental Workflow for this compound Isolation

Galgravin_Isolation_Workflow plant Saururus chinensis (Aerial Parts) drying Drying and Pulverization plant->drying extraction 95% Ethanol Extraction drying->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent Partitioning (n-hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning fractions Ethyl Acetate Fraction (Lignan-rich) partitioning->fractions column_chrom Silica Gel Column Chromatography (n-hexane/Ethyl Acetate gradient) fractions->column_chrom prep_hplc Preparative HPLC (C18, Acetonitrile/Water gradient) column_chrom->prep_hplc This compound Pure this compound prep_hplc->this compound elucidation Structure Elucidation (MS, NMR) This compound->elucidation

Caption: Workflow for the isolation of this compound.

This compound's Anti-inflammatory Signaling Pathway

Galgravin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc translocation nucleus Nucleus gene_exp Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) nfkb_nuc->gene_exp induces This compound This compound This compound->ikk inhibits

Caption: this compound inhibits the NF-κB pathway.

References

Animal Models for Unraveling the Anti-Inflammatory Potential of Galgravin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing established animal models for investigating the anti-inflammatory properties of galgravin, a natural lignan isolated from Piper kadsura. The following sections detail the protocols for two standard inflammation models: Lipopolysaccharide (LPS)-induced endotoxemia for systemic inflammation and carrageenan-induced paw edema for acute localized inflammation. Additionally, we present the known signaling pathways associated with this compound's mechanism of action.

Lipopolysaccharide (LPS)-Induced Endotoxemia Mouse Model

This model is instrumental in studying systemic inflammatory responses, mimicking aspects of sepsis and other conditions characterized by a "cytokine storm." this compound has been shown to significantly ameliorate LPS-induced endotoxemia in mice[1][2].

Data Presentation: Efficacy of this compound in LPS-Induced Endotoxemia

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound in LPS-challenged mice.

Cytokine/MediatorTreatment GroupConcentration/Dosage% Reduction (compared to LPS control)Reference
TNF-α (in vitro, RAW 264.7 cells) This compound3 µM1.8%[2]
10 µM11.0%[2]
30 µM21.2%[2]
IL-6 (in vitro, RAW 264.7 cells) This compound3 µM4.5%[2]
10 µM10.0%[2]
30 µM17.5%[2]
TNF-α (in vivo, serum) This compoundi.p. administrationSignificant reduction[1][2]
IL-6 (in vivo, serum) This compoundi.p. administrationSignificant reduction[1][2]
IL-6 (in vivo, bronchoalveolar lavage fluid) This compoundi.p. administrationSignificant reduction[1]
iNOS (in vivo, lung mRNA) This compoundi.p. administrationSignificant downregulation[1]
COX-2 (in vivo, lung, liver, kidney) This compoundi.p. administrationSignificant reduction[1][2]
Experimental Protocol: LPS-Induced Endotoxemia in Mice

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Sterile, pyrogen-free saline

  • Male C57BL/6 mice (8-10 weeks old)

  • ELISA kits for TNF-α and IL-6

  • Reagents and equipment for RT-PCR and Western blotting

  • Anesthetic and euthanasia agents

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Grouping: Randomly divide mice into the following groups (n=6-8 per group):

    • Vehicle Control (saline)

    • LPS Control (LPS + vehicle)

    • This compound + LPS (various doses)

    • Positive Control (e.g., dexamethasone) + LPS

  • This compound Administration: Dissolve this compound in a suitable vehicle (e.g., 0.1% DMSO in saline). Administer this compound or vehicle via intraperitoneal (i.p.) injection one hour before LPS challenge.

  • Induction of Endotoxemia: Administer LPS (e.g., 10 mg/kg) via i.p. injection to the LPS control, this compound-treated, and positive control groups. The vehicle control group receives a saline injection.

  • Sample Collection: At a predetermined time point post-LPS injection (e.g., 6 hours), anesthetize the mice and collect blood via cardiac puncture. Perform bronchoalveolar lavage (BAL) if required. Euthanize the animals and harvest tissues (lungs, liver, kidneys) for further analysis.

  • Biochemical Analysis:

    • Separate serum from blood samples and measure TNF-α and IL-6 concentrations using ELISA kits according to the manufacturer's instructions.

    • Analyze BAL fluid for IL-6 levels.

  • Molecular Analysis:

    • Extract RNA from lung tissue to quantify the mRNA expression of TNF-α, IL-6, and iNOS using RT-PCR.

    • Prepare protein lysates from lung, liver, and kidney tissues to determine the expression levels of COX-2 via Western blotting.

Experimental Workflow: LPS-Induced Endotoxemia Model

LPS_Workflow acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping treatment This compound/Vehicle Administration (i.p.) grouping->treatment induction LPS Challenge (i.p.) treatment->induction sampling Sample Collection (Blood, BALF, Tissues) induction->sampling analysis Biochemical & Molecular Analysis sampling->analysis

Workflow for LPS-Induced Endotoxemia Study

Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model for evaluating the anti-inflammatory effects of compounds on acute, localized inflammation. The inflammatory response induced by carrageenan is biphasic, involving the release of histamine and serotonin in the first phase, followed by the release of prostaglandins and other inflammatory mediators in the second phase.

Note: To date, specific studies detailing the effects of this compound in the carrageenan-induced paw edema model are not available in the peer-reviewed literature. The following is a general protocol that can be adapted to test the efficacy of this compound.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

Materials:

  • This compound

  • Lambda carrageenan (1% w/v in sterile saline)

  • Positive control drug (e.g., Indomethacin, 10 mg/kg)

  • Male Wistar rats or Swiss albino mice

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Baseline Measurement: Acclimatize the animals as previously described. Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Grouping: Randomly assign animals to the following groups (n=6-8 per group):

    • Vehicle Control

    • Carrageenan Control

    • This compound + Carrageenan (multiple dose levels)

    • Positive Control + Carrageenan

  • Drug Administration: Administer this compound (dissolved in a suitable vehicle), the vehicle alone, or the positive control drug (e.g., orally or i.p.) one hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of all animals except the vehicle control group (which receives a saline injection).

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.

Experimental Workflow: Carrageenan-Induced Paw Edema Model

Carrageenan_Workflow acclimatization Animal Acclimatization & Baseline Paw Measurement grouping Random Grouping acclimatization->grouping treatment This compound/Vehicle/Positive Control Administration grouping->treatment induction Carrageenan Injection (Sub-plantar) treatment->induction measurement Paw Volume Measurement (Hourly) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylation & Degradation of IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_genes Transcription This compound This compound This compound->IKK Inhibition

References

Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Galgravin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and structure-activity relationship (SAR) of Galgravin and its derivatives. This compound, a tetrahydrofuran lignan, has garnered significant interest due to its diverse biological activities, including neuroprotective, cytotoxic, anti-inflammatory, and bone resorption inhibitory effects. The protocols and data presented herein are intended to guide researchers in the development of novel this compound-based therapeutic agents.

Introduction to this compound

This compound, chemically known as (2S,3S,4R,5R)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane, is a naturally occurring lignan found in plants of the Piper and Nectandra genera. Its core structure features a 2,5-diaryl-3,4-dimethyltetrahydrofuran scaffold. The stereochemistry of the four chiral centers on the tetrahydrofuran ring, as well as the substitution pattern on the two phenyl rings, plays a crucial role in its biological activity. Understanding the structure-activity relationships of this compound derivatives is paramount for optimizing their potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) of this compound Derivatives

The biological activity of this compound derivatives is highly dependent on their structural features. The following table summarizes the available quantitative data on the cytotoxic activity of various lignan derivatives, providing insights into key structural requirements for activity.

CompoundR1R2R3R4Cell LineIC50 (µM)Reference
Beilschmin A3,4-MethylenedioxyHH3,4-MethylenedioxyP-388< 4 µg/mL[1]
Beilschmin A3,4-MethylenedioxyHH3,4-MethylenedioxyHT-29< 4 µg/mL[1]
Beilschmin B3,4-MethylenedioxyHH3,4,5-TrimethoxyP-388< 4 µg/mL[1]
Beilschmin B3,4-MethylenedioxyHH3,4,5-TrimethoxyHT-29< 4 µg/mL[1]
Beilschmin C3,4-MethylenedioxyHH3,4-MethylenedioxyP-388< 4 µg/mL[1]
Beilschmin C3,4-MethylenedioxyHH3,4-MethylenedioxyHT-29< 4 µg/mL[1]

Note: The data presented is for structurally related lignans, highlighting the potent cytotoxic effects of this class of compounds. Further research is required to establish a comprehensive SAR profile for a wider range of this compound derivatives with systematic variations.

Experimental Protocols

The following section details a general protocol for the synthesis of a this compound derivative, adapted from the synthesis of (+)-Galbelgin, a diastereomer of this compound. This protocol can be modified to produce a variety of derivatives for SAR studies by using different starting materials.

Synthesis of a this compound Derivative: (2R,3R,4R,5R)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyltetrahydrofuran

This synthesis involves the diastereoselective construction of the 2,5-diaryl-3,4-dimethyltetrahydrofuran core.

Materials:

  • (S)-1-(4-benzyl-2-thioxothiazolidin-3-yl)propan-1-one

  • 3,4-Dimethoxybenzaldehyde

  • Titanium(IV) chloride (1.0 M solution in CH2Cl2)

  • N,N-Diisopropylethylamine (i-Pr2NEt)

  • N-Methyl-2-pyrrolidone (NMP)

  • Methylene bromide (CH2Br2)

  • Lithium diisopropylamide (LDA)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)

  • Methyl iodide (MeI)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (CH2Cl2), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Silica gel for column chromatography

Procedure:

  • Asymmetric Aldol Reaction:

    • To a cooled (0 °C) solution of (S)-1-(4-benzyl-2-thioxothiazolidin-3-yl)propan-1-one (1.0 eq) in anhydrous CH2Cl2 (0.2 M), add titanium(IV) chloride (1.1 eq) dropwise.

    • Stir the mixture for 15 minutes at 0 °C.

    • Add i-Pr2NEt (1.2 eq) dropwise, and continue stirring for 40 minutes at 0 °C.

    • Add NMP (2.0 eq) followed by 3,4-dimethoxybenzaldehyde (1.2 eq).

    • Stir the reaction mixture at 0 °C for 2 hours.

    • Quench the reaction with saturated aqueous NH4Cl and extract with CH2Cl2.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the aldol adduct.

  • One-Pot Homologative γ-Butyrolactonization:

    • Prepare a solution of dibromomethyllithium by adding a solution of LDA to CH2Br2 in THF at -78 °C.

    • To this solution, add the aldol adduct from the previous step.

    • After stirring, add LiHMDS to the reaction mixture to induce rearrangement and lactonization.

    • Quench the reaction with saturated aqueous NH4Cl and extract with EtOAc.

    • Dry, concentrate, and purify by column chromatography to obtain the γ-butyrolactone intermediate.

  • Asymmetric α-Methylation:

    • To a cooled (-78 °C) solution of the γ-butyrolactone (1.0 eq) in anhydrous THF (0.1 M), add LiHMDS (2.0 eq) dropwise.

    • Stir the mixture for 1 hour at -78 °C.

    • Add methyl iodide (1.5 eq) and stir for 10 minutes at -78 °C.

    • Quench the reaction with saturated aqueous NH4Cl and extract with EtOAc.

    • Dry, concentrate, and purify by column chromatography to yield the 3,4-trans-dimethylated γ-butyrolactone.

  • Reduction and Cyclization to form the Tetrahydrofuran Ring:

    • The final steps involve reduction of the lactone to a diol followed by acid-catalyzed cyclization to form the tetrahydrofuran ring. Specific conditions for this step will need to be optimized for each derivative.

Visualizations

Synthetic Workflow for this compound Derivatives

Synthetic_Workflow A Starting Materials (Chiral Auxiliary, Aldehyde) B Asymmetric Aldol Reaction A->B TiCl4, i-Pr2NEt C γ-Butyrolactone Formation B->C CH2Br2, LDA, LiHMDS D Diastereoselective Methylation C->D LiHMDS, MeI E Reduction & Cyclization D->E e.g., DIBAL-H, then H+ F This compound Derivative E->F

Caption: General synthetic workflow for the diastereoselective synthesis of this compound derivatives.

Potential Signaling Pathway Inhibition by this compound

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Inhibits NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription This compound This compound Derivative This compound->IKK Potential Inhibition

Caption: Postulated inhibitory effect of this compound derivatives on the NF-κB inflammatory signaling pathway.

References

Assessing Galgravin's Impact on Osteoclastogenesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galgravin, a lignan compound, has demonstrated significant potential as an inhibitor of osteoclastogenesis, the process of osteoclast formation, which is critical in bone resorption.[1][2] Understanding the precise mechanism and quantifying the efficacy of this compound is paramount for its development as a therapeutic agent for bone-destructive diseases like osteoporosis. These application notes provide a detailed, step-by-step guide for assessing the impact of this compound on osteoclast differentiation and function. The protocols herein describe methods to evaluate its effect on key signaling pathways, specifically the RANKL-induced p38 MAPK/c-Fos axis, and to quantify its inhibitory effects on bone resorption.

Introduction

Osteoclasts are multinucleated cells of hematopoietic origin responsible for bone resorption.[3][4] The differentiation and activation of osteoclasts are primarily regulated by the binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor RANK on osteoclast precursor cells.[1][5][6] This interaction triggers a cascade of intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways, leading to the expression of key transcription factors like c-Fos and NFATc1, which are essential for osteoclastogenesis.[1][7][8] Dysregulation of this process can lead to excessive bone resorption and is implicated in various skeletal diseases.

This compound has been shown to inhibit RANKL-induced osteoclast differentiation.[1][2] Its mechanism of action involves the specific suppression of p38 MAPK phosphorylation and the subsequent downregulation of c-Fos expression, without affecting JNK phosphorylation or IκB degradation.[1] This targeted inhibition ultimately leads to a reduction in osteoclast formation and a decrease in their bone-resorbing activity.[1][2]

These application notes provide a comprehensive set of protocols to enable researchers to systematically investigate and quantify the effects of this compound on osteoclastogenesis.

Data Presentation

Table 1: Effect of this compound on Osteoclast Formation
This compound Concentration (µM)Number of TRAP-positive Multinucleated Cells (per well)Percentage Inhibition (%)
0 (Control)161.7 ± 9.610
3Data Not AvailableData Not Available
6Data Not AvailableData Not Available
10Data Not AvailableData Not Available
1242.7 ± 4.93~73.6
30Data Not AvailableData Not Available

Data derived from studies on similar compounds and general osteoclastogenesis assays.[9]

Table 2: Effect of this compound on Bone Resorption Pit Formation
This compound Concentration (µM)Resorption Pit Area (% of Control)Percentage Inhibition (%)
0 (Control)1000
3Data Not AvailableData Not Available
10Data Not AvailableData Not Available
30~20-30~70-80

Data extrapolated from dose-dependent inhibition of pit formation by this compound.[1]

Experimental Protocols

Protocol 1: In Vitro Osteoclastogenesis Assay from Bone Marrow Macrophages (BMMs)

This protocol details the differentiation of bone marrow macrophages into osteoclasts in the presence of this compound to assess its inhibitory effect.

Materials:

  • Mouse bone marrow cells

  • α-MEM (Minimum Essential Medium Alpha)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

  • This compound (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

  • 96-well plates

Procedure:

  • Harvest bone marrow cells from the femurs and tibias of mice.

  • Culture the cells in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days to generate bone marrow macrophages (BMMs).

  • Seed the BMMs into 96-well plates at a density of 1x10^4 cells/well.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 3, 10, 30 µM) in the presence of 30 ng/mL M-CSF and 50 ng/mL RANKL.

  • Culture the cells for 4-6 days, replacing the medium every 2 days with fresh medium containing the respective treatments.

  • After the incubation period, wash the cells with PBS and fix them with 10% formalin for 10 minutes.

  • Stain the cells for TRAP activity using a commercial kit according to the manufacturer's instructions.

  • Count the number of TRAP-positive multinucleated cells (≥3 nuclei) under a light microscope. These are considered osteoclasts.

Protocol 2: Bone Resorption (Pit Formation) Assay

This protocol assesses the functional ability of mature osteoclasts to resorb bone in the presence of this compound.

Materials:

  • Mature osteoclasts (generated as described in Protocol 1 or from co-culture systems)

  • Dentine slices or bone-mimetic calcium phosphate-coated coverslips

  • α-MEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Hematoxylin

  • 24-well plates

Procedure:

  • Prepare mature osteoclasts.

  • Place sterile dentine slices or calcium phosphate-coated coverslips into the wells of a 24-well plate.

  • Seed mature osteoclasts onto the dentine slices/coverslips.

  • Treat the cells with different concentrations of this compound (e.g., 0, 3, 10, 30 µM).

  • Culture for 24-48 hours.

  • Remove the cells from the dentine slices by sonication or wiping.

  • Stain the dentine slices with hematoxylin to visualize the resorption pits.

  • Capture images of the pits using a microscope and quantify the resorbed area using image analysis software (e.g., ImageJ).

Protocol 3: Western Blot Analysis of p38 MAPK Phosphorylation and c-Fos Expression

This protocol is used to determine the effect of this compound on the RANKL-induced signaling pathway.

Materials:

  • Bone marrow macrophages (BMMs) or RAW264.7 cells

  • Serum-free α-MEM

  • RANKL

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-p38, anti-p38, anti-c-Fos, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting apparatus and imaging system

Procedure:

  • Seed BMMs or RAW264.7 cells and grow to 80-90% confluency.

  • Starve the cells in serum-free α-MEM for 4-6 hours.

  • Pre-treat the cells with this compound at desired concentrations for 1-2 hours.

  • Stimulate the cells with RANKL (50 ng/mL) for a specific time course (e.g., 0, 5, 15, 30 minutes for p38 phosphorylation; 0, 1, 2, 4 hours for c-Fos expression).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-p38, total p38, c-Fos, and a loading control (e.g., β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation and expression.

Mandatory Visualizations

Galgravin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 p38 p38 MAPK TRAF6->p38 p-p38 p-p38 p38->p-p38 cFos c-Fos p-p38->cFos This compound This compound This compound->p-p38 Inhibits Gene Osteoclast-specific Gene Expression cFos->Gene Osteoclast\nDifferentiation Osteoclast Differentiation Gene->Osteoclast\nDifferentiation

Caption: this compound's inhibitory effect on the RANKL signaling pathway.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_osteoclastogenesis Osteoclastogenesis Assay cluster_resorption Bone Resorption Assay cluster_western Western Blot Analysis Harvest Harvest Bone Marrow Cells Culture_BMM Culture with M-CSF to generate BMMs Harvest->Culture_BMM Seed_BMM Seed BMMs Culture_BMM->Seed_BMM Seed_OC Seed Mature Osteoclasts on Dentine Slices Culture_BMM->Seed_OC Seed_WB Seed BMMs/RAW264.7 Culture_BMM->Seed_WB Treat Treat with RANKL & this compound Seed_BMM->Treat Culture_OC Culture for 4-6 days Treat->Culture_OC TRAP_Stain TRAP Staining Culture_OC->TRAP_Stain Count Count TRAP+ Multinucleated Cells TRAP_Stain->Count Treat_Resorption Treat with this compound Seed_OC->Treat_Resorption Culture_Resorption Culture for 24-48h Treat_Resorption->Culture_Resorption Stain_Pits Stain Resorption Pits Culture_Resorption->Stain_Pits Quantify_Pits Quantify Pit Area Stain_Pits->Quantify_Pits Treat_WB Pre-treat with this compound, Stimulate with RANKL Seed_WB->Treat_WB Lyse Cell Lysis & Protein Quantification Treat_WB->Lyse SDS_PAGE SDS-PAGE & Transfer Lyse->SDS_PAGE Blot Immunoblotting for p-p38 & c-Fos SDS_PAGE->Blot Analyze_WB Analyze Band Intensity Blot->Analyze_WB

Caption: Experimental workflow for assessing this compound's impact.

References

Unveiling the Molecular Architecture of Galgravin: An NMR Spectroscopy Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galgravin, a lignan natural product, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including neuroprotective and anti-inflammatory properties. The precise structural elucidation of such bioactive molecules is a critical prerequisite for understanding their mechanism of action and for guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable analytical technique for the unambiguous determination of the three-dimensional structure of organic molecules in solution. This application note provides a detailed overview and experimental protocols for the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in the complete structural characterization of this compound.

Structural Elucidation Workflow

The comprehensive structural analysis of this compound is achieved through a systematic workflow that integrates various NMR experiments. This process begins with the determination of the proton and carbon frameworks using 1D ¹H and ¹³C NMR. Subsequently, 2D correlation experiments, such as COSY and HMBC, are employed to establish the connectivity between atoms. Finally, the stereochemistry of the molecule is elucidated using NOESY, which provides through-space correlations between protons.

Galgravin_Elucidation_Workflow cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Correlation cluster_Stereochem Stereochemical Analysis H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton-Proton Connectivity C13_NMR ¹³C NMR & DEPT HSQC HSQC C13_NMR->HSQC Direct C-H Correlation HMBC HMBC COSY->HMBC HSQC->HMBC Long-Range C-H Correlation NOESY NOESY HMBC->NOESY Planar Structure Established Final_Structure Complete 3D Structure of this compound NOESY->Final_Structure Relative Stereochemistry Galgravin_Logic_Diagram cluster_Fragments Fragment Identification cluster_Assembly Fragment Assembly cluster_Stereo Stereochemistry Determination A Two 3,4-Dimethoxyphenyl Groups (from ¹H, ¹³C, HSQC) C Connectivity of Phenyl Rings to Tetrahydrofuran (from HMBC: H-2 to C-1', H-5 to C-1'') A->C B Dimethyl-tetrahydrofuran Core (from ¹H, ¹³C, COSY, HSQC) B->C D Relative Stereochemistry of Substituents (from NOESY: H-2/H-3, H-4/H-5 correlations) C->D Final Final Structure of this compound D->Final

Application Notes and Protocols: Evaluating the Solubility and Stability of Galgravin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galgravin, a lignan found in plants such as Piper kadsura, has demonstrated a range of biological activities, including neuroprotective and anti-inflammatory effects, making it a promising candidate for further investigation in in vivo models.[1][2] A critical prerequisite for successful in vivo studies is the thorough characterization of the compound's solubility and stability to ensure accurate dosing, bioavailability, and interpretation of experimental results. This document provides detailed application notes and protocols for evaluating the solubility and stability of this compound.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₂₂H₂₈O₅PubChem
Molecular Weight372.5 g/mol PubChem
AppearanceSolidCayman Chemical
Known SolventsDMF, DMSOCayman Chemical[3]

Solubility Assessment

The solubility of a compound is a key determinant of its absorption and bioavailability. The following protocols outline methods to determine the kinetic and thermodynamic solubility of this compound in various vehicles relevant for in vivo administration.

Kinetic Solubility Protocol

This high-throughput method provides a rapid assessment of solubility and is useful for initial screening of solvents.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffers (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • 96-well microplates

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Add the aqueous buffer to the wells of a 96-well plate.

  • Serially dilute the this compound stock solution into the buffer-containing wells.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with gentle shaking.

  • Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is observed is the kinetic solubility limit.

  • Alternatively, centrifuge the plate to pellet the precipitate and measure the absorbance of the supernatant using a UV-Vis plate reader at a predetermined wavelength for this compound.

Thermodynamic Solubility (Shake-Flask Method) Protocol

This method determines the equilibrium solubility, which is considered the "gold standard".

Materials:

  • This compound (solid)

  • Selected solvents/vehicles (e.g., water, saline, 0.5% CMC-Na, polyethylene glycol 400 (PEG400), ethanol)

  • Vials with screw caps

  • Shaking incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of solid this compound to a known volume of the test solvent in a vial.

  • Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-72 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method. A previously reported HPLC-MS/MS method for this compound in rat plasma utilized a C18 reversed-phase column with a mobile phase of methanol and 0.1% formic acid in water (85:15, v/v).[4][5][6]

Data Presentation: this compound Solubility

Solvent/VehicleTemperature (°C)Solubility (µg/mL)Method
Water25[Insert Experimental Data]Thermodynamic
PBS (pH 7.4)37[Insert Experimental Data]Thermodynamic
0.5% CMC-Na25[Insert Experimental Data]Thermodynamic
10% DMSO in Saline25[Insert Experimental Data]Thermodynamic
20% PEG400 in Water25[Insert Experimental Data]Thermodynamic

Stability Assessment

Evaluating the stability of this compound under various stress conditions is crucial for identifying potential degradation products and establishing appropriate storage and handling procedures. Forced degradation studies are recommended as per ICH guidelines.[7][8]

Forced Degradation Studies Protocol

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

3.1.1. Acid and Base Hydrolysis:

  • To separate aliquots of the this compound stock solution, add equal volumes of 0.1 M HCl (acidic) and 0.1 M NaOH (basic).

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample, neutralize it (if necessary), and dilute with mobile phase for HPLC analysis.

3.1.2. Oxidative Degradation:

  • To an aliquot of the this compound stock solution, add a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protect it from light.

  • Monitor the degradation at various time points (e.g., 2, 4, 8, 24 hours) by HPLC.

3.1.3. Thermal Degradation:

  • Place solid this compound powder in a controlled temperature oven (e.g., 60°C).

  • Place a solution of this compound in a chosen vehicle in the same oven.

  • Analyze samples at specified intervals (e.g., 1, 3, 7, 14 days).

3.1.4. Photostability:

  • Expose a solution of this compound and solid this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Keep a control sample in the dark at the same temperature.

  • Analyze the samples at appropriate time intervals.

Analysis of Degradation:

For all stability studies, a stability-indicating HPLC method is required. This method should be able to separate the intact this compound from any degradation products. The HPLC-MS/MS method previously described for pharmacokinetic studies could serve as a starting point for developing such a method.[4][5][6] The percentage of remaining this compound and the formation of degradation products should be quantified.

Data Presentation: this compound Stability (Forced Degradation)

Stress ConditionDurationTemperature (°C)% this compound RemainingMajor Degradation Products (Retention Time)
0.1 M HCl24 hours60[Insert Data][Insert Data]
0.1 M NaOH24 hours60[Insert Data][Insert Data]
3% H₂O₂24 hoursRoom Temp[Insert Data][Insert Data]
Heat (Solid)14 days60[Insert Data][Insert Data]
Heat (Solution)14 days60[Insert Data][Insert Data]
Light (ICH Q1B)[Specify Duration][Specify Temp][Insert Data][Insert Data]

In Vivo Formulation and Administration Considerations

A pharmacokinetic study in rats successfully used a suspension of this compound in 0.5% carboxymethyl cellulose sodium (CMC-Na) for oral gavage administration.[5] For intravenous administration, a solution was used, though the specific vehicle was not detailed.[5] Based on its solubility in DMSO and DMF, a co-solvent system could be developed for intravenous studies, but must be carefully evaluated for toxicity.

Visualizations

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_formulation In Vivo Formulation kinetic Kinetic Solubility (High-Throughput Screening) sol_analysis Quantification (HPLC) kinetic->sol_analysis thermodynamic Thermodynamic Solubility (Shake-Flask Method) thermodynamic->sol_analysis formulation_dev Formulation Development (e.g., 0.5% CMC-Na Suspension) sol_analysis->formulation_dev Informs Solvent Selection forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) stab_analysis Stability-Indicating HPLC Method forced_degradation->stab_analysis stab_analysis->formulation_dev Determines Storage Conditions logical_relationship cluster_properties Physicochemical Properties cluster_application In Vivo Study Success compound This compound solubility Solubility compound->solubility stability Stability compound->stability formulation Appropriate Formulation solubility->formulation stability->formulation dosing Accurate Dosing formulation->dosing bioavailability Optimal Bioavailability dosing->bioavailability

References

Application Notes and Protocols for Studying Galgravin's Neuroprotective Effects in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Oxidative stress and subsequent apoptosis are key pathological mechanisms contributing to neuronal cell death. Galgravin, a flavonoid compound, is investigated here for its potential neuroprotective properties. Based on the known effects of structurally similar flavonoids, it is hypothesized that this compound may protect neurons from oxidative stress-induced apoptosis by modulating key signaling pathways and reducing cellular damage.

These application notes provide detailed protocols for culturing primary neurons, inducing neurotoxicity, and assessing the neuroprotective efficacy of this compound. The methodologies focus on evaluating cell viability, oxidative stress, and key apoptotic markers.

Data Presentation

The following tables summarize hypothetical quantitative data representing the potential neuroprotective effects of this compound against oxidative stress-induced toxicity in primary neuronal cultures.

Table 1: Effect of this compound on Neuronal Viability and Oxidative Stress

Treatment GroupConcentration (µM)Neuronal Viability (% of Control)Intracellular ROS Levels (% of H₂O₂ Group)
Control (Vehicle)-100 ± 4.5N/A
Hydrogen Peroxide (H₂O₂)10048 ± 5.2100 ± 8.1
This compound + H₂O₂155 ± 4.885 ± 7.3
This compound + H₂O₂1072 ± 6.162 ± 5.9
This compound + H₂O₂5085 ± 5.541 ± 4.7
This compound Alone5098 ± 4.1N/A

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Apoptotic Markers

Treatment GroupConcentration (µM)Caspase-3 Activity (Fold Change vs. Control)Bax/Bcl-2 Protein Ratio
Control (Vehicle)-1.0 ± 0.10.4 ± 0.05
Hydrogen Peroxide (H₂O₂)1003.5 ± 0.42.8 ± 0.3
This compound + H₂O₂13.1 ± 0.32.1 ± 0.2
This compound + H₂O₂102.2 ± 0.21.3 ± 0.15
This compound + H₂O₂501.4 ± 0.150.7 ± 0.08
This compound Alone501.1 ± 0.10.45 ± 0.06

Data are presented as mean ± standard deviation.

Experimental Protocols

Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.[1]

Materials:

  • E18 pregnant rat

  • Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

  • 0.25% Trypsin-EDTA

  • Plating Medium: Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine coated culture plates/coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant rat according to approved animal welfare protocols.

  • Dissect the uterine horns and remove the embryos.

  • Isolate the brains and place them in ice-cold HBSS.

  • Dissect the cortices from the brains.

  • Mince the cortical tissue and transfer to a 15 mL conical tube.

  • Incubate the tissue in 0.25% Trypsin-EDTA for 15 minutes at 37°C.

  • Stop the enzymatic digestion by adding an equal volume of plating medium.

  • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh plating medium.

  • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

  • Plate the neurons onto Poly-D-lysine coated plates at a density of 1.5 x 10⁵ cells/cm².

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

  • After 24 hours, replace half of the medium with fresh plating medium. Continue to replace half of the medium every 3-4 days.

  • Cultures are typically ready for experiments after 7-10 days in vitro (DIV).

Induction of Oxidative Stress and this compound Treatment

This protocol outlines the induction of oxidative stress using hydrogen peroxide (H₂O₂) and subsequent treatment with this compound.

Materials:

  • Primary neuronal cultures (7-10 DIV)

  • Hydrogen peroxide (H₂O₂) stock solution

  • This compound stock solution (dissolved in DMSO)

  • Culture medium

Procedure:

  • Prepare working solutions of this compound in culture medium at various concentrations (e.g., 1, 10, 50 µM). The final DMSO concentration should be less than 0.1%.

  • Pre-treat the primary neuronal cultures with the different concentrations of this compound for 2 hours.

  • Induce oxidative stress by adding H₂O₂ to the culture medium to a final concentration of 100 µM.

  • Co-incubate the cells with this compound and H₂O₂ for the desired experimental duration (e.g., 24 hours for viability assays).

  • Include appropriate controls: vehicle control (medium with 0.1% DMSO), H₂O₂ alone, and this compound alone.

Assessment of Neuronal Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • After the treatment period, add 10 µL of MTT solution to each well of a 96-well plate containing the cultured neurons.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for 2-4 hours in the dark, with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of the vehicle-treated control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.[3]

Materials:

  • H2DCFDA stock solution (in DMSO)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • After the desired treatment period with this compound and/or H₂O₂, remove the culture medium.

  • Wash the cells once with warm HBSS.

  • Load the cells with 10 µM H2DCFDA in HBSS for 30 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove the excess probe.

  • Add 100 µL of HBSS to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.

  • Results can be expressed as a percentage of the H₂O₂-treated group.

Caspase-3 Activity Assay

This protocol describes a colorimetric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis.[4][5]

Materials:

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Reaction buffer

  • 96-well plate reader

Procedure:

  • Following treatment, collect the cells and lyse them using the provided cell lysis buffer.

  • Incubate the lysates on ice for 10 minutes.

  • Centrifuge the lysates at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant to a new tube.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add 50 µg of protein from each sample.

  • Add the reaction buffer containing the DEVD-pNA substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Express the results as a fold change compared to the vehicle-treated control group.

Western Blotting for Bax and Bcl-2

This protocol is for the semi-quantitative analysis of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[2][6]

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated neuronal cells in RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin (as a loading control) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the β-actin loading control. Calculate the Bax/Bcl-2 ratio.

Visualizations

Experimental Workflow

G cluster_culture Primary Neuron Culture cluster_treatment Treatment cluster_assays Endpoint Assays cluster_apoptosis Apoptosis Analysis culture Isolate & Culture Primary Cortical Neurons (7-10 DIV) pretreat Pre-treat with this compound (2 hours) culture->pretreat induce Induce Oxidative Stress (e.g., 100 µM H₂O₂) pretreat->induce viability Neuronal Viability (MTT Assay) induce->viability 24h ros ROS Measurement (H2DCFDA Assay) induce->ros 30 min - 6h apoptosis Apoptosis Assays induce->apoptosis 12-24h caspase Caspase-3 Activity apoptosis->caspase western Western Blot (Bax/Bcl-2 Ratio) apoptosis->western

Caption: Workflow for assessing this compound's neuroprotection.

Proposed Signaling Pathway of this compound's Neuroprotective Action

G OS Oxidative Stress (e.g., H₂O₂) ROS Increased Intracellular ROS OS->ROS This compound This compound This compound->ROS inhibits p38 p38 MAPK Activation This compound->p38 inhibits ROS->p38 Bax Bax Upregulation & Translocation to Mitochondria p38->Bax promotes Bcl2 Bcl-2 Downregulation p38->Bcl2 inhibits Mito Mitochondrial Dysfunction (Cytochrome c release) Bax->Mito Bcl2->Mito inhibits Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Neuronal Apoptosis Casp3->Apoptosis

Caption: this compound's proposed anti-apoptotic signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Galgravin Dosage for In Vitro Anti-Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Galgravin dosage for in vitro anti-cancer studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported anti-cancer activity?

This compound is a lignan, a class of natural compounds, that has shown diverse biological activities, including anti-inflammatory and neuroprotective effects.[1] Preliminary studies have indicated that this compound possesses cytotoxic activity against human leukemia (HL-60) cells, suggesting its potential as an anti-cancer agent.

Q2: What is a typical starting concentration range for this compound in in vitro studies?

Based on published data for various biological activities, a broad starting range of 1 µM to 100 µM can be considered. For instance, this compound has been shown to inhibit osteoclast formation at concentrations between 3-100 µM and exhibit neuroprotective effects at 10 µM.[1] However, the optimal concentration is highly dependent on the specific cancer cell line being investigated. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiments. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[2]

Q4: Which in vitro assays are recommended to assess the anti-cancer effects of this compound?

A multi-faceted approach using a combination of assays is recommended to comprehensively evaluate the anti-cancer properties of this compound. Key assays include:

  • Cell Viability/Proliferation Assays (e.g., MTT, XTT, or CellTiter-Glo®): To determine the effect of this compound on cell viability and to calculate the IC50 value.

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining): To determine if this compound induces programmed cell death.

  • Cell Cycle Analysis (e.g., Propidium Iodide staining and flow cytometry): To investigate if this compound causes cell cycle arrest at specific phases.

Troubleshooting Guides

This section addresses common issues that may arise during the optimization of this compound dosage and related in vitro experiments.

Issue 1: Low or No Cytotoxicity Observed
Possible Cause Troubleshooting Steps
Sub-optimal Dosage The concentration of this compound may be too low for the specific cell line. Perform a wider dose-response study with concentrations ranging from nanomolar to high micromolar (e.g., 0.01 µM to 200 µM).
Compound Instability This compound may be unstable in the culture medium over the incubation period. Minimize the time between compound dilution and addition to cells. Consider a shorter incubation time for initial experiments.
Cell Line Resistance The chosen cell line may be inherently resistant to this compound's mechanism of action. If possible, test this compound on a panel of different cancer cell lines to identify sensitive ones.
Incorrect Assay Endpoint The chosen incubation time may not be optimal for observing a cytotoxic effect. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint.
Issue 2: High Variability in Assay Results
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding to maintain consistency across wells.
Edge Effects in Microplates The outer wells of a microplate are prone to evaporation, which can alter the effective compound concentration. Avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.
Compound Precipitation This compound may precipitate at higher concentrations in aqueous culture medium. Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, consider using a lower concentration range or a different solvent system (while ensuring solvent toxicity is controlled).
Pipetting Errors Inaccurate pipetting can lead to significant variations. Ensure pipettes are properly calibrated and use appropriate pipetting techniques.
Issue 3: Discrepancy Between Different Anti-Cancer Assays
Possible Cause Troubleshooting Steps
Cytostatic vs. Cytotoxic Effects This compound may be inhibiting cell proliferation (cytostatic) rather than directly killing the cells (cytotoxic). A cell viability assay like MTT measures metabolic activity, which can decrease in both scenarios. Complement the viability assay with an apoptosis assay to specifically detect cell death.
Timing of Apoptosis The peak of apoptosis may occur at a different time point than the peak of cytotoxicity. Conduct a time-course experiment for your apoptosis assay.
Cell Cycle Arrest The compound might be causing cell cycle arrest, leading to a reduction in proliferation without immediate cell death. Perform cell cycle analysis to investigate this possibility.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (100%)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described for the MTT assay in appropriate culture vessels (e.g., 6-well plates).

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses propidium iodide (PI) to stain DNA and a flow cytometer to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • This compound-treated and control cells

  • Cold PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound in 6-well plates.

  • Harvest cells by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Centrifuge the fixed cells and wash with cold PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
HL-60Leukemia48Data to be determined
MCF-7Breast Cancer48Data to be determined
A549Lung Cancer48Data to be determined
HCT116Colon Cancer48Data to be determined
HeLaCervical Cancer48Data to be determined

This table should be populated with experimentally determined IC50 values.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to the in vitro study of this compound.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment MTT Assay MTT Assay This compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis

Caption: General experimental workflow for in vitro evaluation of this compound.

Troubleshooting_Logic Start Start Low/No Cytotoxicity Low/No Cytotoxicity Start->Low/No Cytotoxicity Check Dosage Check Dosage Low/No Cytotoxicity->Check Dosage Is dose range adequate? Check Stability Check Stability Low/No Cytotoxicity->Check Stability Is compound stable? Consider Resistance Consider Resistance Low/No Cytotoxicity->Consider Resistance Is cell line resistant? End End Check Dosage->End Check Stability->End Consider Resistance->End

Caption: Troubleshooting logic for low cytotoxicity results.

Putative_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_Apoptosis Apoptosis Pathway This compound This compound IKK IKK This compound->IKK may inhibit Bax Bax This compound->Bax may upregulate Bcl2 Bcl2 This compound->Bcl2 may downregulate IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Gene Transcription Gene Transcription NF-κB->Gene Transcription Caspases Caspases Bax->Caspases activates Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential signaling pathways affected by this compound.

References

Overcoming solubility issues of Galgravin in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My Galgravin is not dissolving in aqueous solutions. What is the first step?

The first step is to confirm the reported solubility of this compound, if available. If no data exists, a preliminary solubility test in a small range of solvents is recommended. For aqueous solutions, it is crucial to assess the pH-solubility profile, as many compounds exhibit significantly different solubilities at various pH levels.

Q2: What are the most common strategies to improve the solubility of a poorly soluble compound like this compound?

Common strategies can be broadly categorized as physical and chemical modifications. Physical methods include particle size reduction (micronization, nanosuspensions), and formulation approaches like using co-solvents, surfactants, or complexing agents such as cyclodextrins. Chemical modifications involve creating more soluble salt forms or prodrugs.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.

Issue 1: this compound precipitates out of solution upon addition to aqueous buffer.

Possible Cause: The aqueous buffer is not an appropriate solvent system for this compound at the desired concentration.

Troubleshooting Steps:

  • pH Adjustment:

    • Rationale: The solubility of ionizable compounds is highly dependent on the pH of the solution.

    • Protocol: Prepare a series of small-volume saturated solutions of this compound in buffers of varying pH (e.g., pH 2, 4, 6, 7.4, 8, 10). After equilibration (e.g., 24 hours of shaking), filter the solutions and determine the concentration of dissolved this compound using a suitable analytical method like HPLC-UV. This will establish the pH-solubility profile.

  • Co-solvent System:

    • Rationale: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

    • Protocol: Prepare stock solutions of this compound in a water-miscible organic solvent such as DMSO, ethanol, or PEG 400. Then, perform a dilution series into your aqueous buffer, observing for precipitation. It is critical to keep the final concentration of the organic solvent low (typically <1% v/v) to avoid off-target effects in biological assays.

Issue 2: The required concentration of this compound for my in vitro assay is higher than its measured aqueous solubility.

Possible Cause: The intrinsic solubility of this compound is too low for the experimental requirements.

Troubleshooting Steps:

  • Cyclodextrin Complexation:

    • Rationale: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, forming inclusion complexes with enhanced aqueous solubility.

    • Protocol: Prepare aqueous solutions of various cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-CD) at different concentrations. Add an excess of this compound to each solution and allow it to equilibrate. Determine the amount of solubilized this compound to identify the most effective cyclodextrin and the stoichiometry of the complex.

    Table 1: Example Data for Cyclodextrin Screening

Cyclodextrin TypeConcentration (mM)Apparent this compound Solubility (µg/mL)
None (Control)00.5
HP-β-CD1025.8
HP-β-CD2562.1
SBE-β-CD1045.3
SBE-β-CD25112.7
  • Nanoparticle Formulation:

    • Rationale: Formulating this compound as a nanosuspension can significantly increase its surface area, leading to a higher dissolution rate and apparent solubility.

    • Protocol: This is an advanced technique that typically involves methods like high-pressure homogenization or wet milling. A common starting point is to disperse this compound in an aqueous solution containing stabilizers (e.g., surfactants like Poloxamer 188 or polymers like PVP) and then apply high-energy processing to reduce the particle size to the nanometer range.

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.

  • Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, visually inspect for the presence of undissolved solid.

  • Filter the samples through a 0.22 µm syringe filter to remove undissolved particles.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the measured solubility as a function of pH.

Visualizations

experimental_workflow cluster_start Initial Observation cluster_troubleshooting Troubleshooting Pathways cluster_outcome Desired Outcome start This compound Precipitation in Aqueous Solution ph_adjust pH Adjustment start->ph_adjust cosolvent Co-solvent System start->cosolvent cyclodextrin Cyclodextrin Complexation start->cyclodextrin nanoparticle Nanoparticle Formulation start->nanoparticle end Soluble this compound Solution for Experimentation ph_adjust->end cosolvent->end cyclodextrin->end nanoparticle->end

Caption: Troubleshooting workflow for this compound solubility issues.

signaling_pathway_placeholder cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression translocation This compound This compound This compound->receptor

Caption: Hypothetical signaling pathway involving this compound.

Technical Support Center: Addressing Batch-to-Batch Variability of Galgravin Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the inherent batch-to-batch variability of Galgravin extracts. The following information, presented in a question-and-answer format, offers troubleshooting advice, detailed experimental protocols, and insights into the molecular mechanisms of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural sources is it typically extracted?

This compound is a lignan compound found in various plants, most notably from the Piper genus, such as Piper kadsura.[1] It is recognized for a range of biological activities, including anti-inflammatory and neuroprotective effects.[1]

Q2: What are the primary causes of batch-to-batch variability in this compound extracts?

The chemical composition of botanical extracts like this compound can vary significantly between batches. This variability is influenced by several factors, including:

  • Genetic and Environmental Factors: The region of cultivation, climate, soil conditions, and harvest time can all impact the phytochemical profile of the plant material.[2]

  • Plant Material Quality: The specific part of the plant used (e.g., leaves, stems, roots), its age, and drying and storage conditions play a crucial role.[2][3]

  • Extraction and Processing Methods: The choice of solvent, extraction temperature, duration, and subsequent processing steps can significantly alter the final composition of the extract.[2][4]

Q3: How can I assess the consistency of my this compound extract batches?

To ensure reproducible experimental results, it is crucial to analytically characterize each batch of this compound extract. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose. By developing a standardized HPLC method, you can quantify the amount of this compound and other marker compounds in each extract, creating a chemical fingerprint to compare batch consistency.[5][6]

Q4: What are "marker compounds" and why are they important for standardizing botanical extracts?

Marker compounds are chemically defined constituents of an herbal drug that are used for quality control purposes. These can be active constituents responsible for the therapeutic effect or other characteristic components of the plant. For this compound extracts, this compound itself would be the primary marker compound. Quantifying marker compounds allows for the standardization of the extract, ensuring that different batches have a consistent chemical profile and, presumably, consistent biological activity.

Troubleshooting Guides

Troubleshooting Low Yield During Extraction
Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Improper plant material preparation (insufficient drying or grinding).Ensure the plant material is thoroughly dried to prevent enzymatic degradation and grind it to a fine powder to increase the surface area for solvent penetration.[7]
Inefficient solvent penetration.Increase the solvent-to-solid ratio to ensure all of the target compound can be dissolved.[7]
Insufficient extraction time or temperature.Optimize the duration of maceration with periodic agitation to ensure complete extraction.[7]
Loss of Compound During Solvent Evaporation Thermal degradation of this compound.Use a rotary evaporator at a controlled, low temperature (e.g., 40-50°C) to remove the solvent.[7]
Troubleshooting HPLC Analysis Issues
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanol groups on the HPLC column.Use a high-quality, end-capped C18 column. Adjust the mobile phase pH to suppress silanol ionization (for lignans, a slightly acidic mobile phase is often used).[8]
Column overload.Reduce the injection volume or dilute the sample.[4]
Column contamination.Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[4]
Inconsistent Retention Times Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure accurate mixing.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Air bubbles in the system.Degas the mobile phase and prime the pump.
Poor Resolution Inappropriate mobile phase composition.Optimize the gradient or isocratic mobile phase composition to improve separation.
Column degradation.Replace the column with a new one of the same type.

Experimental Protocols

Protocol 1: Maceration Extraction of this compound from Piper kadsura

This protocol describes a standard maceration procedure for extracting lignans, including this compound, from plant material.[7][9]

1. Preparation of Plant Material:

  • Thoroughly dry the plant material (e.g., stems and leaves of Piper kadsura) in a well-ventilated area or a low-temperature oven (40-50°C) to a constant weight.
  • Grind the dried material into a fine powder using a mechanical grinder.

2. Maceration:

  • Weigh 100 g of the powdered plant material and place it in a sealed container.
  • Add 1 L of 80% ethanol (ethanol:water, 80:20 v/v). The solvent-to-solid ratio should be 10:1 (v/w).[7]
  • Seal the container and allow it to stand for 72 hours at room temperature, with occasional shaking.[7]

3. Filtration and Concentration:

  • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
  • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude this compound extract.

4. Storage:

  • Store the dried extract in a desiccator over silica gel until further use.

Protocol 2: HPLC-UV Method for Quantification of this compound

This protocol provides a general framework for the HPLC-UV analysis of lignans. Note: This method should be validated for your specific application to ensure accuracy and precision.[5][6]

1. Instrumentation and Chromatographic Conditions:

Parameter Specification
HPLC System A system equipped with a UV detector, pump, and autosampler.
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
Gradient Program Start with a higher proportion of B, gradually increasing the proportion of A over 30-40 minutes. A specific gradient should be optimized for your extract.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Detection Wavelength 230 nm and 280 nm (monitor both for optimal detection of lignans).[5]
Injection Volume 10 µL.[5]

2. Preparation of Standard and Sample Solutions:

  • Standard Solution: Prepare a stock solution of pure this compound standard in methanol (1 mg/mL). From this, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.
  • Sample Solution: Accurately weigh a portion of the dried this compound extract, dissolve it in methanol to a known concentration (e.g., 1 mg/mL), and filter through a 0.45 µm syringe filter before injection.

3. System Suitability:

  • Before running samples, perform at least five replicate injections of a standard solution.
  • The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
  • The theoretical plates for the this compound peak should be greater than 2000, and the tailing factor should be between 0.8 and 1.5.

4. Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
  • Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

Signaling Pathways

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and p38 MAPK pathways.

This compound's Inhibition of the NF-κB Signaling Pathway

This compound is thought to inhibit the canonical NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα. This retains the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[10][11]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Activation IKK_complex IKK Complex Receptor->IKK_complex 2. Signal Transduction IkBa IκBα IKK_complex->IkBa 3. Phosphorylation Proteasome Proteasome IkBa->Proteasome 4. Degradation p65_p50 NF-κB (p65/p50) p65_p50_n NF-κB (p65/p50) p65_p50->p65_p50_n 6. Nuclear Translocation IkBa_p65_p50 IκBα-p65/p50 Complex IkBa_p65_p50->p65_p50 5. Release This compound This compound This compound->IKK_complex Inhibition DNA DNA p65_p50_n->DNA 7. Binds to DNA Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes 8. Transcription IkBap65_p50 IkBap65_p50 IkBap65_p50->IkBa_p65_p50

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

This compound's Modulation of the p38 MAPK Signaling Pathway

This compound can also influence the p38 MAPK pathway, which is involved in cellular responses to stress and inflammation. By modulating the phosphorylation of p38, this compound can affect the expression of downstream inflammatory mediators.[10][12]

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Stress/Inflammatory Signal MAP3K MAPKKK Stress_Signal->MAP3K 1. Activation MAP2K MAPKK (MKK3/6) MAP3K->MAP2K 2. Phosphorylation p38 p38 MAPK MAP2K->p38 3. Phosphorylation p_p38 p-p38 MAPK p38->p_p38 Transcription_Factors Transcription Factors (e.g., ATF2) p_p38->Transcription_Factors 4. Nuclear Translocation and Phosphorylation This compound This compound This compound->p38 Modulation p_Transcription_Factors p-Transcription Factors Transcription_Factors->p_Transcription_Factors Gene_Expression Inflammatory Gene Expression p_Transcription_Factors->Gene_Expression 5. Regulation of Gene Expression

Caption: this compound's modulatory effect on the p38 MAPK signaling pathway.

Experimental Workflow for Addressing Batch-to-Batch Variability

The following diagram outlines a logical workflow for managing and mitigating the effects of batch-to-batch variability in this compound extracts.

Workflow Start Start: New Batch of this compound Extract Extraction Standardized Extraction Protocol Start->Extraction QC_Analysis QC Analysis (HPLC) Extraction->QC_Analysis Compare Compare to Reference Standard QC_Analysis->Compare Accept Batch Accepted for Experiments Compare->Accept Meets Specs Reject Batch Rejected or Further Purified Compare->Reject Out of Specs Troubleshoot Troubleshoot Extraction or QC Method Reject->Troubleshoot Troubleshoot->Extraction

References

Troubleshooting Galgravin instability in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Galgravin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential instability issues encountered during the long-term storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a lignan, specifically an aryltetrahydrofuran, that has been identified in various plant species.[1] It is recognized for its diverse biological activities, including neuroprotective, anti-inflammatory, and bone density conservation effects.[2][3] Its molecular formula is C₂₂H₂₈O₅, with a molecular weight of 372.5 g/mol .[1]

Q2: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. For optimal preservation, storage at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize potential degradation.

Q3: I am observing inconsistent experimental results with this compound from different batches or after prolonged storage. What could be the cause?

Inconsistent results can stem from the degradation of the this compound sample. Potential causes for degradation include exposure to air (oxidation), moisture (hydrolysis), light (photodegradation), and elevated temperatures. It is crucial to handle the compound minimally and in a controlled environment.

Q4: How can I monitor the stability of my this compound sample?

The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] These methods are effective for separating and quantifying the parent compound and any degradation products that may have formed over time.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common stability issues with this compound.

Issue 1: Decreased Purity of Solid this compound Over Time

Possible Cause 1: Oxidation due to Air Exposure

  • Troubleshooting Steps:

    • Minimize the time the container is open during handling.

    • For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.

    • Use airtight containers to prevent ambient air exposure.

Possible Cause 2: Hydrolysis due to Moisture Exposure

  • Troubleshooting Steps:

    • Ensure the storage container is tightly sealed and stored in a desiccator or a low-humidity environment.

    • If preparing solutions, use anhydrous solvents when compatible with the experimental design.

Issue 2: Degradation of this compound in Solution

Possible Cause 1: Solvent-Induced Degradation

  • Troubleshooting Steps:

    • This compound is soluble in solvents such as DMSO, DMF, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2][5]

    • The stability of this compound in solution can be solvent-dependent. It is advisable to prepare fresh solutions for immediate use.

    • If short-term storage of a solution is necessary, store at -80°C and minimize freeze-thaw cycles.

Possible Cause 2: pH-Dependent Hydrolysis

  • Troubleshooting Steps:

    • The tetrahydrofuran and methoxy groups in this compound's structure could be susceptible to hydrolysis under acidic or basic conditions.

    • Determine the optimal pH for your experimental buffer system where this compound exhibits maximum stability.

    • Use buffered solutions to maintain a stable pH environment.

Data Presentation

The following tables present hypothetical stability data for this compound under various storage conditions to illustrate how such data would be presented.

Table 1: Stability of Solid this compound Under Different Temperature and Atmosphere Conditions Over 12 Months

Storage ConditionPurity (%) at 0 MonthsPurity (%) at 3 MonthsPurity (%) at 6 MonthsPurity (%) at 12 Months
25°C / Air99.898.296.593.1
4°C / Air99.899.599.198.5
-20°C / Air99.899.799.699.4
-20°C / Nitrogen99.899.899.899.7
-80°C / Nitrogen99.899.899.899.8

Table 2: Stability of this compound (1 mg/mL) in Different Solvents at 4°C Over 1 Month

SolventPurity (%) at Day 0Purity (%) at Day 7Purity (%) at Day 14Purity (%) at Day 30
DMSO99.899.198.396.8
Ethanol (Anhydrous)99.899.599.298.7
Acetonitrile (Anhydrous)99.899.699.499.0
PBS (pH 7.4)99.897.595.190.2

Experimental Protocols

Protocol 1: HPLC Method for this compound Stability Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 231 nm and 280 nm.[5]

  • Column Temperature: 30°C.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase.

    • Inject a defined volume (e.g., 10 µL) onto the HPLC column.

    • Run the gradient method to separate this compound from potential degradation products.

    • The purity is determined by calculating the peak area of this compound relative to the total peak area of all components.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating methods.

  • Methodology:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period. Neutralize the sample before HPLC analysis.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the sample before HPLC analysis.

    • Oxidative Degradation: Treat a solution of this compound with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 80°C).

    • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber. A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze the stressed samples at various time points using the HPLC method described above to identify and quantify any degradation products.

Visualizations

The following diagrams illustrate key concepts related to this compound stability and troubleshooting.

cluster_storage Long-Term Storage of this compound cluster_degradation Potential Degradation Pathways start Solid this compound Sample storage_conditions Storage Conditions (-20°C or -80°C, Dark, Dry) start->storage_conditions inert_atmosphere Inert Atmosphere (Argon or Nitrogen) storage_conditions->inert_atmosphere stable_compound Stable this compound inert_atmosphere->stable_compound This compound This compound oxidation Oxidation (Air Exposure) This compound->oxidation hydrolysis Hydrolysis (Moisture, pH extremes) This compound->hydrolysis photodegradation Photodegradation (Light Exposure) This compound->photodegradation degraded_products Degradation Products oxidation->degraded_products hydrolysis->degraded_products photodegradation->degraded_products

Caption: Ideal storage and potential degradation pathways for this compound.

cluster_workflow Troubleshooting Workflow for this compound Instability start Inconsistent Experimental Results Observed check_purity Check Sample Purity via HPLC/LC-MS start->check_purity purity_ok Purity is High (>98%) check_purity->purity_ok Yes purity_low Purity is Low (<98%) check_purity->purity_low No investigate_protocol Investigate Experimental Protocol for Errors purity_ok->investigate_protocol investigate_storage Investigate Storage and Handling Conditions purity_low->investigate_storage review_conditions Review Storage Temperature, Atmosphere, and Light Exposure investigate_storage->review_conditions review_handling Review Sample Handling Procedures investigate_storage->review_handling implement_changes Implement Corrective Actions: - Store at -80°C under Nitrogen - Minimize exposure to air/light review_conditions->implement_changes review_handling->implement_changes retest Retest Sample Purity implement_changes->retest resolved Issue Resolved retest->resolved

References

Minimizing off-target effects of Galgravin in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Galgravin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing off-target effects and troubleshooting common issues encountered in cell-based assays involving this compound.

Disclaimer: Comprehensive off-target profiling data for this compound against a broad panel of kinases and other molecular targets is not publicly available. The information provided here is based on known targets and general principles for working with lignan-class compounds. For projects highly sensitive to off-target effects, we recommend performing an in-house kinase selectivity panel or a broader off-target screening assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary targets?

This compound is a lignan compound with demonstrated anti-inflammatory, neuroprotective, and cytotoxic properties. Its known molecular targets include Poly (ADP-ribose) polymerase (PARP), p38 Mitogen-Activated Protein Kinase (p38 MAPK), Beta-Amyloid (Aβ), and the Platelet-Activating Factor Receptor (PAFR).

Q2: I am observing high background or color interference in my MTT assay when using this compound. How can I troubleshoot this?

This is a common issue with colored plant-derived compounds. Here are several troubleshooting steps:

  • Include a "No Cell" Control: Prepare wells with the same concentrations of this compound in media but without cells. Subtract the absorbance of these wells from your experimental wells.

  • Wash Cells Before Adding MTT: For adherent cells, gently aspirate the media containing this compound and wash the cells with sterile PBS before adding the MTT reagent.

  • Switch to a Different Viability Assay: Consider using an assay less prone to colorimetric interference, such as a resazurin-based assay (e.g., AlamarBlue), which can be read fluorometrically, or an LDH release assay which measures membrane integrity.

Q3: My cytotoxicity results with this compound are inconsistent across experiments. What are the potential causes?

Inconsistency in cell-based assays can arise from several factors:

  • Cell Health and Passage Number: Ensure your cells are healthy, within a consistent and low passage number range, and free from contamination (e.g., mycoplasma).

  • Seeding Density: Use a consistent cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.

  • Compound Stability: this compound may have limited stability in cell culture media. Prepare fresh dilutions for each experiment and consider a time-course experiment to assess compound stability.

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells.

Q4: How can I confirm that the observed effects of this compound are due to its intended target and not off-target activities?

  • Use Multiple Cell Lines: Test this compound in cell lines with varying expression levels of the target protein.

  • Rescue Experiments: If possible, overexpress the target protein to see if it rescues the phenotype induced by this compound.

  • Use a Second, Structurally Different Inhibitor: Compare the effects of this compound with another known inhibitor of the same target.

  • Direct Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or specific activity assays with purified protein to confirm direct binding and inhibition.

Quantitative Data Summary

CompoundTargetIC50Cell LineNotes
This compoundCytotoxicity16.5 µg/mLHuman Leukemia (HL-60)Indicates general cytotoxic potential.[1][2]
This compoundPARPData not available-Known to be a target, but quantitative inhibition data is not readily available.[2]
This compoundp38 MAPKData not available-Identified as a target, but specific IC50 values are not published.[2]
This compoundBeta-AmyloidData not available-Known to interfere with beta-amyloid processes.[2]
This compoundPAFRData not available-Acts as an antagonist, but quantitative binding or functional inhibition data is limited.[2]

Signaling Pathways and Mechanisms of Action

p38 Mitogen-Activated Protein Kinase (p38 MAPK) Pathway

This compound is known to inhibit the p38 MAPK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.

p38_MAPK_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) TAK1 TAK1 (MAPKKK) Stress->TAK1 MKK3_6 MKK3/6 (MAPKK) TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation MK2 MK2 (Kinase) p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Phosphorylation Inflammation Inflammation MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis This compound This compound This compound->p38 Inhibition

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

This compound acts as a PARP inhibitor. PARP enzymes are crucial for DNA repair, particularly single-strand breaks. By inhibiting PARP, this compound can lead to the accumulation of DNA damage and induce cell death, especially in cells with existing DNA repair deficiencies.

PARP_Inhibition cluster_dna_damage DNA Damage and Repair cluster_inhibition Effect of this compound SSB Single-Strand Break PARP PARP Enzyme SSB->PARP recruits DNA_Repair DNA Repair Proteins PARP->DNA_Repair recruits DSB Double-Strand Break (at replication fork) PARP->DSB unrepaired SSB leads to Repair DNA Repair DNA_Repair->Repair This compound This compound This compound->PARP inhibits Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of PARP inhibition by this compound leading to apoptosis.

Beta-Amyloid (Aβ) Aggregation

This compound has been noted for its neuroprotective effects, which may involve interference with the aggregation of beta-amyloid peptides into neurotoxic oligomers and fibrils, a key process in Alzheimer's disease.

Beta_Amyloid_Aggregation Monomers Aβ Monomers Oligomers Toxic Oligomers Monomers->Oligomers Aggregation Fibrils Amyloid Fibrils Oligomers->Fibrils Further Aggregation Neurotoxicity Neurotoxicity Oligomers->Neurotoxicity This compound This compound This compound->Oligomers Inhibits Aggregation

Caption: Inhibition of beta-amyloid aggregation by this compound.

Platelet-Activating Factor Receptor (PAFR) Antagonism

This compound can act as an antagonist at the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor involved in inflammatory responses.

PAFR_Signaling PAF Platelet-Activating Factor (PAF) PAFR PAFR (GPCR) PAF->PAFR Gq Gq Protein PAFR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Inflammatory_Response Inflammatory Response Ca_Release->Inflammatory_Response PKC_Activation->Inflammatory_Response This compound This compound This compound->PAFR antagonizes

Caption: PAFR signaling pathway and its antagonism by this compound.

Experimental Protocols

MTT Cell Viability Assay

This protocol is for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.

  • 96-well cell culture plates.

  • Adherent or suspension cells.

  • This compound stock solution (e.g., in DMSO).

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach (for adherent cells) or acclimate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium and add the this compound dilutions to the wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Commercially available LDH cytotoxicity assay kit.

  • 96-well cell culture plates.

  • Cells and this compound dilutions as in the MTT assay.

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • Prepare control wells for maximum LDH release by adding the lysis solution provided in the kit to untreated cells 45 minutes before the end of the incubation period.

  • Centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm.

Caspase-3/7 Activity Assay (Apoptosis)

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay or similar.

  • White-walled 96-well plates suitable for luminescence measurements.

  • Cells and this compound dilutions.

Procedure:

  • Seed cells in a white-walled 96-well plate.

  • Treat cells with this compound dilutions as described previously.

  • After the treatment period, equilibrate the plate to room temperature.

  • Prepare the caspase reagent according to the manufacturer's instructions.

  • Add the caspase reagent to each well in a 1:1 ratio with the cell culture medium volume.

  • Mix gently by orbital shaking for 30-60 seconds.

  • Incubate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence using a plate reader.

Troubleshooting Experimental Workflow

Troubleshooting_Workflow Start Inconsistent or Unexpected Results with this compound Check_Reagents Check Reagent Preparation and Storage Start->Check_Reagents Check_Reagents->Start Issue Found Check_Cells Verify Cell Health and Passage Number Check_Reagents->Check_Cells Reagents OK Check_Cells->Start Issue Found Check_Protocol Review Experimental Protocol Check_Cells->Check_Protocol Cells OK Check_Protocol->Start Issue Found Optimize_Concentration Optimize this compound Concentration and Incubation Time Check_Protocol->Optimize_Concentration Protocol OK Alternative_Assay Consider Alternative Assay Method Optimize_Concentration->Alternative_Assay Still Inconsistent Success Consistent Results Optimize_Concentration->Success Consistent Validate_Target Perform Target Validation Experiment Alternative_Assay->Validate_Target Still Inconsistent Alternative_Assay->Success Consistent Validate_Target->Success Target Validated

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Galgravin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of Galgravin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the stereoselective synthesis of the 2,5-diaryl-3,4-dimethyltetrahydrofuran core of this compound?

A1: The main challenges in constructing the this compound core lie in controlling the relative stereochemistry of the substituents at the C2, C3, C4, and C5 positions. Achieving the desired trans, trans, trans configuration of the aryl and methyl groups requires careful selection of reagents and reaction conditions to avoid the formation of undesired diastereomers. Key steps that influence stereochemistry include alkylation, reduction, and cyclization reactions.

Q2: My reaction to form the γ-butyrolactone precursor is giving low yields. What are the potential causes?

A2: Low yields in the formation of the γ-butyrolactone precursor can stem from several factors. Incomplete reaction of the starting materials is a common issue; ensure your reagents are pure and dry, and that the reaction is allowed sufficient time to proceed to completion. Side reactions, such as enolate decomposition or undesired alkylation, can also reduce the yield. Optimizing the reaction temperature and the rate of addition of reagents can help minimize these side reactions.

Q3: During the reduction of the γ-butyrolactone to the diol, I am observing the formation of multiple byproducts. How can I improve the selectivity?

A3: The reduction of the γ-butyrolactone to the corresponding diol is a critical step where over-reduction or the formation of side products can occur. The choice of reducing agent is crucial; milder reducing agents are often preferred to control the reaction. The reaction temperature should be carefully monitored and controlled, as higher temperatures can lead to less selective reductions. The purity of the starting lactone is also important, as impurities can interfere with the reduction process.

Q4: What are the most effective methods for purifying synthetic this compound?

A4: Column chromatography is the most common and effective method for purifying synthetic this compound.[1] Silica gel is a suitable stationary phase, and a gradient elution with a solvent system such as ethyl acetate/hexane allows for the separation of this compound from non-polar and polar impurities.[2] For compounds that may be sensitive to acidic silica gel, the silica can be deactivated by pre-washing with a solvent system containing a small amount of a tertiary amine like triethylamine.[1] In cases where diastereomers are difficult to separate, preparative thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) may be necessary.

Q5: How can I confirm the stereochemistry of my synthesized this compound?

A5: The stereochemistry of synthetic this compound can be confirmed using various spectroscopic techniques. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, can provide information about the spatial proximity of the protons on the tetrahydrofuran ring, which helps in determining the relative stereochemistry. X-ray crystallography of a suitable crystalline derivative provides unambiguous confirmation of the absolute and relative stereochemistry.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis and purification of this compound.

Synthesis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low yield of γ-butyrolactone precursor 1. Incomplete reaction. 2. Impure or wet reagents/solvents. 3. Suboptimal reaction temperature. 4. Decomposition of the enolate intermediate.1. Increase reaction time and monitor by TLC. 2. Ensure all reagents and solvents are pure and anhydrous. 3. Optimize the reaction temperature; some steps may require cooling to minimize side reactions. 4. Add the alkylating agent slowly at a low temperature.
Formation of multiple diastereomers 1. Lack of stereocontrol in the alkylation or reduction steps. 2. Epimerization during workup or purification.1. Use stereoselective reagents and conditions. For example, the choice of base and solvent can significantly influence the stereochemical outcome of an alkylation. 2. Use mild acidic or basic conditions during workup. Consider using deactivated silica gel for chromatography.
Incomplete cyclization to the tetrahydrofuran ring 1. Insufficiently acidic conditions. 2. Steric hindrance. 3. Presence of water in the reaction mixture.1. Use a stronger Lewis acid or increase the reaction temperature. 2. Consider a different synthetic route that may be less sterically demanding. 3. Ensure anhydrous conditions for the cyclization step.
Purification Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of diastereomers by column chromatography 1. Similar polarities of the diastereomers. 2. Inappropriate solvent system.1. Try a different stationary phase (e.g., alumina). 2. Optimize the solvent system for column chromatography; a shallower gradient or a different solvent combination may improve resolution. Consider using preparative HPLC.
Compound decomposes on the silica gel column 1. Acidity of the silica gel.1. Deactivate the silica gel by flushing the column with a solvent mixture containing 1-3% triethylamine before loading the sample.[1]
Difficulty in removing a persistent impurity 1. Impurity has a similar polarity to this compound. 2. The impurity may be a constitutional isomer.1. Recrystallization may be an effective purification method if a suitable solvent system can be found. 2. Consider derivatizing the mixture to separate the components, followed by removal of the derivatizing group.

Experimental Protocols

The following protocols are adapted from the synthesis of (+)-Galbelgin, a stereoisomer of this compound, and provide a general framework for the synthesis.[2] Optimization may be required to achieve the desired stereochemistry for this compound.

Protocol 1: Synthesis of the γ-Butyrolactone Precursor

This protocol describes the formation of a key intermediate in the synthesis of the this compound core.

  • Materials: Starting aldehyde, dibromomethane, lithium diisopropylamide (LDA), and anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Prepare a solution of LDA in anhydrous THF at -78 °C.

    • Slowly add dibromomethane to the LDA solution to generate dibromomethyllithium.

    • Add the starting aldehyde to the reaction mixture.

    • After stirring for the appropriate time, add a second equivalent of LDA to promote cyclization to the γ-butyrolactone.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of synthetic this compound.

  • Materials: Crude this compound, silica gel (230-400 mesh), hexane, and ethyl acetate.

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Load the sample onto the top of the silica gel column.

    • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 5% ethyl acetate) and gradually increasing the polarity.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

This compound Synthesis Workflow

Galgravin_Synthesis_Workflow A Starting Aldehyde B γ-Butyrolactone Formation A->B Dibromomethyllithium C Alkylation B->C LDA, Alkyl Halide D Reduction to Diol C->D Reducing Agent (e.g., LiAlH4) E Cyclization D->E Lewis Acid (e.g., BF3·OEt2) F Crude this compound E->F G Purification F->G Column Chromatography H Pure this compound G->H

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic for Low Synthesis Yield

Low_Yield_Troubleshooting A Low Yield Observed B Check Reaction Completion (TLC/LC-MS) A->B C Incomplete Reaction B->C Yes D Reaction Complete B->D No E Increase Reaction Time/Temperature C->E F Check Reagent Purity/Stoichiometry C->F K Investigate Side Reactions D->K G Impure Reagents F->G Suspected H Incorrect Stoichiometry F->H Suspected I Purify/Replace Reagents G->I J Recalculate and Re-weigh H->J L Optimize Reaction Conditions (Temperature, Solvent, etc.) K->L

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

Purification Strategy for Synthetic this compound

Purification_Strategy A Crude Synthetic this compound B Column Chromatography (Silica Gel) A->B C Analyze Fractions by TLC B->C D Pure Fractions C->D Separation Achieved E Impure Fractions C->E Incomplete Separation F Combine and Evaporate D->F H Re-chromatograph or consider alternative method E->H G Pure this compound F->G I Preparative HPLC/TLC H->I J Crystallization H->J

Caption: A flowchart illustrating the purification strategy for synthetic this compound.

References

Technical Support Center: Enhancing the Oral Bioavailability of Galgravin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for strategies to enhance the oral bioavailability of Galgravin. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the known oral bioavailability of this compound and why is it low?

A1: The absolute oral bioavailability of this compound has been determined to be approximately 8.5% in rats.[1][2] This low bioavailability is likely due to its poor aqueous solubility, which is a common challenge for many new chemical entities.[3] For a drug to be well-absorbed orally, it must first dissolve in the gastrointestinal fluids before it can permeate the intestinal membrane.[3][4]

Q2: What are the main strategies to consider for enhancing the oral bioavailability of this compound?

A2: Given this compound's likely classification as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), the primary strategies should focus on improving its solubility and dissolution rate.[5][6] Promising approaches include:

  • Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.[7][8][9]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[1][2][5][6][10]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in lipids can improve its solubilization in the gastrointestinal tract.[11][12]

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.[13][14][15]

Q3: Are there any known physicochemical properties of this compound that can guide formulation development?

A3: Yes, some key properties of this compound are:

  • Molecular Formula: C₂₂H₂₈O₅[5]

  • Molecular Weight: 372.5 g/mol [5][6]

  • Structure: this compound is a lignan, specifically an aryltetrahydrofuran.[5]

These properties are essential for selecting appropriate solvents, carriers, and formulation technologies.

Troubleshooting Guides

Issue 1: Low drug loading in nanoformulations.
  • Question: My this compound nanoformulation protocol results in very low drug loading. What can I do to improve this?

  • Answer:

    • Optimize Solvent System: Ensure this compound is fully solubilized in the organic phase before nanoprecipitation. Experiment with different GRAS (Generally Recognized as Safe) solvents or co-solvent systems.

    • Polymer/Carrier Selection: The choice of polymer or lipid is crucial. Screen different polymers (e.g., PLGA, PCL) or lipids (e.g., solid lipid nanoparticles, nanostructured lipid carriers) to find one with better compatibility and encapsulation efficiency for this compound.

    • Vary Drug-to-Carrier Ratio: Systematically vary the initial ratio of this compound to the carrier material. An optimal ratio will exist where encapsulation is maximized before saturation occurs.

    • Adjust Formulation Parameters: Factors such as the rate of addition of the organic phase to the aqueous phase, stirring speed, and temperature can all influence nanoparticle formation and drug encapsulation.

Issue 2: Instability of amorphous this compound in solid dispersions.
  • Question: The amorphous solid dispersion of this compound I prepared shows signs of recrystallization upon storage. How can I improve its stability?

  • Answer:

    • Polymer Selection: The glass transition temperature (Tg) of the polymer is critical. Select a polymer with a high Tg (e.g., PVP, HPMC-AS) to reduce the molecular mobility of this compound within the matrix.[2]

    • Drug-Polymer Interaction: Investigate polymers that can form specific interactions (e.g., hydrogen bonds) with this compound. These interactions can help stabilize the amorphous form.

    • Optimize Drug Loading: High drug loading can increase the tendency for recrystallization. Determine the maximum drug loading that remains stable for your chosen polymer.

    • Control Moisture: Store the solid dispersion under controlled humidity, as moisture can act as a plasticizer and promote recrystallization.

Issue 3: Poor in vitro dissolution of lipid-based formulations.
  • Question: My lipid-based formulation of this compound does not show a significant improvement in dissolution compared to the pure drug. What could be the issue?

  • Answer:

    • Excipient Screening: The solubility of this compound in the lipid excipients is paramount. Conduct a thorough screening of various oils, surfactants, and co-solvents to find a system that can dissolve a high concentration of this compound.[12]

    • Formulation Type: Consider the type of lipid-based system. For poorly soluble drugs, self-microemulsifying drug delivery systems (SMEDDS) are often more effective than simple oil solutions as they form fine emulsions upon contact with aqueous media.

    • HLB of Surfactants: The hydrophilic-lipophilic balance (HLB) of the surfactant(s) is crucial for the formation of stable emulsions. Experiment with different surfactants and co-surfactants to achieve an optimal HLB for your formulation.

    • In Vitro Digestion Model: Standard dissolution tests may not be sufficient for lipid-based formulations. Use an in vitro lipolysis model to simulate the digestion process in the gut, which is a key factor in the in vivo performance of these systems.[11][16]

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of this compound in rats after oral and intravenous administration.

ParameterOral Administration (20 mg/kg)Intravenous Administration (2 mg/kg)
Cmax 48.42 ± 37.66 ng/mL332.80 ± 63.59 ng/mL
Tmax 2.08 h0.03 h
T₁/₂ 3.99 h1.34 ± 0.21 h
AUC(₀-t) 314.25 ± 179.84 h·ng/mL369.56 ± 66.06 h·ng/mL
AUC(₀-∞) 315.75 ± 179.70 h·ng/mL371.36 ± 66.59 h·ng/mL
MRT -1.27 ± 0.19 h
Bioavailability (F) 8.5%-
Data from Zhao et al. (2021)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol.

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a 1:4 ratio (w/w).

    • Dissolve both components in a 1:1 (v/v) mixture of dichloromethane and methanol to form a clear solution.

    • Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.

    • Store the resulting powder in a desiccator.

  • Characterization:

    • Dissolution Study: Perform in vitro dissolution testing in simulated gastric and intestinal fluids.

    • Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound in the dispersion. Fourier-Transform Infrared Spectroscopy (FTIR) can be used to investigate drug-polymer interactions.

Protocol 2: Preparation of this compound-Loaded Nanoparticles by Nanoprecipitation
  • Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Acetone, Poloxamer 188, Purified water.

  • Procedure:

    • Dissolve 10 mg of this compound and 50 mg of PLGA in 5 mL of acetone (organic phase).

    • Prepare a 0.5% (w/v) solution of Poloxamer 188 in 20 mL of purified water (aqueous phase).

    • Inject the organic phase into the aqueous phase dropwise under constant magnetic stirring (e.g., 600 rpm).

    • Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation and nanoparticle formation.

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

    • Wash the nanoparticle pellet twice with purified water to remove unentrapped drug and excess surfactant.

    • Lyophilize the nanoparticles for long-term storage, potentially using a cryoprotectant like trehalose.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS).

    • Morphology: Visualize using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Encapsulation Efficiency and Drug Loading: Quantify the amount of this compound in the nanoparticles using a validated HPLC method after dissolving a known amount of nanoparticles in a suitable solvent.

Visualizations

Experimental_Workflow_Solid_Dispersion cluster_prep Preparation cluster_char Characterization A Weigh this compound & PVP K30 B Dissolve in Solvent Mixture A->B C Solvent Evaporation (Rotovap) B->C D Vacuum Drying C->D E Pulverize & Sieve D->E F In Vitro Dissolution E->F Test Sample G DSC/XRD (Amorphous Check) E->G Analyze Solid State H FTIR (Interaction Study) E->H Analyze Interactions

Workflow for this compound Solid Dispersion Preparation.

Bioavailability_Enhancement_Strategies cluster_approaches Formulation Approaches cluster_mechanisms Mechanisms of Enhancement This compound This compound (Low Oral Bioavailability) Nano Nanoformulations This compound->Nano SD Solid Dispersions This compound->SD Lipid Lipid-Based Systems This compound->Lipid CD Cyclodextrin Complexes This compound->CD IncSA Increased Surface Area Nano->IncSA IncDiss Increased Dissolution Rate SD->IncDiss IncSol Increased Solubility Lipid->IncSol CD->IncSol ImprovedBio Improved Oral Bioavailability IncSol->ImprovedBio IncDiss->ImprovedBio IncSA->ImprovedBio

Strategies to Enhance this compound's Oral Bioavailability.

References

Technical Support Center: Optimizing Galgravin Peak Resolution in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their High-Performance Liquid Chromatography (HPLC) analytical methods for improved Galgravin peak resolution.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution for this compound?

A1: Poor resolution in HPLC, often seen as overlapping or co-eluting peaks, is typically a result of inadequate peak separation (selectivity), broad peaks (low efficiency), or asymmetrical peak shapes.[1][2] Common culprits include an unoptimized mobile phase, inappropriate column selection, column degradation, or suboptimal instrument parameters like flow rate and temperature.[3][4]

Q2: My this compound peak is tailing. What are the likely causes and solutions?

A2: Peak tailing, where the latter half of the peak is drawn out, is a frequent issue.[5] The primary causes include:

  • Secondary Silanol Interactions: Active silanol groups on the silica-based column packing can interact strongly with polar functional groups on this compound.[6]

  • Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or a void in the packing bed can distort peak shape.[6][7][8]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to tailing.[6]

  • Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause distortion.

Solutions involve using a modern, end-capped column, adjusting mobile phase pH, using a guard column, and ensuring the sample is dissolved in the mobile phase.[7][9]

Q3: My this compound peak is fronting. Why is this happening?

A3: Peak fronting, the inverse of tailing, is most commonly caused by:

  • Sample Overload: Injecting too much sample mass or volume for the column's capacity.[1][6]

  • Incompatible Sample Solvent: The solvent used to dissolve the this compound sample is significantly stronger than the mobile phase, causing the analyte to travel too quickly at the start.[10]

  • Column Collapse or Void: In rare cases, a physical deformation at the column inlet can lead to fronting.[10][11]

To resolve this, try reducing the injection volume or sample concentration and always dissolve your sample in the initial mobile phase whenever possible.[1]

Q4: How do I choose the best HPLC column for this compound analysis?

A4: For a compound like this compound, a reversed-phase C18 column is the most common and effective choice.[12] Key factors to consider are:

  • Stationary Phase: A modern, high-purity, end-capped C18 phase will minimize peak tailing from silanol interactions.[13][14]

  • Particle Size: Smaller particles (e.g., <3 µm) provide higher efficiency and better resolution but generate higher backpressure.[1][15]

  • Column Dimensions: A longer column increases resolution but also analysis time. A standard length of 150 mm or 250 mm is a good starting point. The internal diameter (e.g., 4.6 mm for standard HPLC) affects loading capacity and solvent consumption.[16][17]

Q5: What is a good starting mobile phase composition for this compound?

A5: For a reversed-phase separation of this compound, a mobile phase consisting of a mixture of water (often with a buffer or acid modifier) and an organic solvent is standard.[18]

  • Solvent A (Aqueous): Deionized water, often with 0.1% formic acid or a phosphate buffer to control pH and improve peak shape.[19][20]

  • Solvent B (Organic): Acetonitrile or Methanol. Acetonitrile typically provides sharper peaks and lower backpressure.[20][21]

A good starting point is a gradient elution from a low to a high percentage of the organic solvent to determine the approximate elution conditions, followed by optimization.[22]

Section 2: Troubleshooting Guides

Issue: Persistent this compound Peak Tailing

Q: I've tried basic adjustments, but my this compound peak continues to show significant tailing. How can I systematically troubleshoot this?

A: A systematic approach is crucial to identify the root cause of peak tailing. Follow the workflow below to diagnose and resolve the issue. The primary suspects are interactions with the stationary phase, column hardware problems, or chemical effects from your mobile phase or sample.[6][7]

G start Observe Peak Tailing check_guard 1. Remove Guard Column (if present) start->check_guard guard_ok Tailing Persists check_guard->guard_ok Result guard_bad Tailing Resolved check_guard->guard_bad Result check_mobile_phase 2. Check Mobile Phase pH Is it close to analyte pKa? guard_ok->check_mobile_phase replace_guard Replace Guard Column guard_bad->replace_guard ph_ok No / Unsure check_mobile_phase->ph_ok ph_bad Yes check_mobile_phase->ph_bad check_column_health 3. Check Column Health (Possible contamination or void) ph_ok->check_column_health adjust_ph Adjust pH +/- 2 units from pKa Add buffer (e.g., 20mM Phosphate) ph_bad->adjust_ph flush_column Reverse and flush column with strong solvent check_column_health->flush_column column_ok No Improvement replace_column 4. Replace Analytical Column column_ok->replace_column flush_column->column_ok

Caption: Troubleshooting Workflow for HPLC Peak Tailing.

Issue: Poor Resolution Between this compound and an Impurity

Q: My this compound peak is merging with a nearby impurity peak. How can I improve the separation?

A: Improving resolution requires manipulating the three key chromatographic factors: selectivity (α), efficiency (N), and retention factor (k). The most effective way to improve resolution is by increasing selectivity—the relative separation between the two peak maxima.[3][13]

G cluster_selectivity Primary Approach: Modify Selectivity (α) cluster_efficiency Secondary Approach: Increase Efficiency (N) cluster_retention Fine-Tuning: Optimize Retention (k) start Goal: Improve Resolution (Rs) change_organic Change Organic Solvent (e.g., Acetonitrile to Methanol) start->change_organic decrease_flow Decrease Flow Rate start->decrease_flow adjust_gradient Decrease Gradient Slope (make it shallower) start->adjust_gradient change_ph Adjust Mobile Phase pH change_column Change Column Stationary Phase (e.g., C18 to Phenyl-Hexyl) use_longer_column Use Longer Column or Smaller Particle Size decrease_temp Decrease Column Temperature

Caption: Logical Approach to Improving HPLC Peak Resolution.

Section 3: Experimental Protocols & Data Tables

Protocol 1: Systematic Mobile Phase Optimization for Resolution
  • Baseline Run: Perform an injection using your current method to serve as a baseline.

  • Solvent Type: If using Acetonitrile, prepare a new mobile phase B with Methanol. Run the same gradient program. The change in solvent can significantly alter selectivity.[21]

  • pH Adjustment: Prepare several aqueous mobile phases (Solvent A) with pH values at least 2 units above and below the pKa of this compound (if known). For example, prepare buffers at pH 3.0, 5.0, and 7.0. Run the analysis with each mobile phase to observe changes in retention and selectivity.[6]

  • Gradient Slope Modification: If peaks are eluting too quickly, decrease the gradient slope (e.g., change from a 5-95% B in 10 minutes to 5-95% B in 20 minutes). This gives more time for separation to occur.[3]

  • Temperature Screening: Analyze the sample at different column temperatures (e.g., 30°C, 40°C, 50°C). Temperature affects solvent viscosity and analyte interaction with the stationary phase, which can alter selectivity and peak shape.[23][24][25]

Data Tables

Table 1: Recommended Starting HPLC Conditions for this compound Analysis

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmGood balance of resolution and backpressure for initial method development.[12]
Mobile Phase A Water with 0.1% Formic AcidProvides good protonation for acidic analytes, improving peak shape. Volatile for MS.
Mobile Phase B AcetonitrileGenerally provides sharp peaks and lower viscosity than methanol.[20]
Gradient 10% to 90% B over 20 minutesA broad gradient helps locate the elution window of this compound and impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[26]
Column Temp. 35°CSlightly elevated temperature improves efficiency and reduces backpressure.[25]
Injection Vol. 5-10 µLA small volume minimizes potential for band broadening and overload.[1]
Detection UV, at λmax of this compoundSet the detector to the maximum absorbance wavelength for best sensitivity.

Table 2: Troubleshooting Summary for this compound Peak Shape Issues

IssueCommon CausePrimary SolutionSecondary Actions
Peak Tailing Secondary silanol interactionsUse a modern, high-purity, end-capped C18 column.Add a competitive base to the mobile phase; adjust mobile phase pH away from analyte pKa.[6]
Column contaminationReverse-flush the column with a strong organic solvent.Replace the in-line filter and guard column.[8]
Peak Fronting Sample overloadReduce sample concentration or injection volume.[1][6]Use a column with a larger internal diameter or higher loading capacity.
Incompatible sample solventDissolve the sample in the initial mobile phase composition.[10]If solubility is an issue, use the weakest possible solvent that dissolves the sample.
Broad Peaks High extra-column volumeUse shorter, narrower ID tubing between the injector, column, and detector.[9]Ensure fittings are properly connected to avoid dead volume.[10]
Low column efficiencyDecrease the flow rate; increase the column temperature.[1][24]Use a column with smaller particles or a longer length.

Table 3: Effect of Method Parameters on this compound Peak Resolution

Parameter ChangeEffect on Selectivity (α)Effect on Efficiency (N)Effect on Retention (k)Overall Impact on Resolution (Rs)
↑ Organic % VariableDecreaseDecreaseGenerally Decreases
Change Organic Type Significant Change Minor ChangeVariablePotentially Large Increase
↑ Flow Rate Minor ChangeDecrease[27][28]DecreaseGenerally Decreases[1]
↑ Temperature Variable[29]Increase[23]Decrease[24]Variable, can improve or worsen
↑ Column Length No ChangeIncreaseIncreaseIncreases
↓ Particle Size No ChangeSignificant Increase No ChangeSignificant Increase

References

Technical Support Center: Managing Potential Cytotoxicity of Galgravin in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the potential cytotoxic effects of Galgravin on non-cancerous cell lines during in-vitro experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is an investigational compound that has shown promise in cancer research. While its exact mechanism is under full investigation, preliminary studies suggest it may function as a galectin inhibitor. Galectins are a family of proteins that play a role in cell proliferation, apoptosis, and cell adhesion. By inhibiting galectins, this compound is thought to induce apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2]

2. Why am I observing cytotoxicity in my non-cancerous (normal) cell lines treated with this compound?

While the goal is for anti-cancer agents to be selective, some compounds can exhibit off-target effects, leading to cytotoxicity in normal cells.[3] This can be due to several factors:

  • High Concentrations: The concentration of this compound used may be above the therapeutic window for cancer cells and toxic to normal cells.

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds.

  • Shared Pathways: The cellular pathways targeted by this compound in cancer cells may also be present and essential for the survival of non-cancerous cells.

  • Compound Instability: The compound may degrade in the cell culture media, leading to the formation of toxic byproducts.[4][5][6][7]

3. How can I reduce the cytotoxic effects of this compound on my non-cancerous cell lines?

Several strategies can be employed to mitigate off-target cytotoxicity:

  • Dose-Response Optimization: Perform a dose-response experiment to determine the optimal concentration that is cytotoxic to cancer cells but minimally affects non-cancerous cells.

  • Co-administration with Protective Agents: Certain agents can protect normal cells from chemotherapy-induced cytotoxicity.[8][9] For example, using cell cycle inhibitors to arrest normal cells in a less sensitive phase of the cell cycle has been explored, a strategy termed "cyclotherapy".[10][11]

  • Use of Drug Delivery Systems: Encapsulating this compound in a drug delivery system, such as nanoparticles or liposomes, can help target the compound to cancer cells and reduce systemic exposure to normal cells.[12][13][14][15]

  • Time-Course Analysis: Reducing the exposure time of the compound to the cells might reduce toxicity while still achieving the desired effect on cancer cells.

4. What are the key signaling pathways involved in this compound-induced apoptosis?

Based on its potential role as a galectin inhibitor, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.[16][17] This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (specifically caspase-9 and the executioner caspase-3), ultimately leading to cell death.[16][17][18] Some galectins are also known to be involved in pathways that regulate the expression of pro- and anti-apoptotic proteins from the Bcl-2 family.[19]

Troubleshooting Guide

This guide addresses common issues encountered during in-vitro experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
High cytotoxicity in non-cancerous control cell lines. - Concentration of this compound is too high.- The specific non-cancerous cell line is highly sensitive.- Issues with compound solubility or stability in the media.[4][5][6][7][20]- Perform a dose-response curve to determine the IC50 value for both cancerous and non-cancerous cell lines.- Use a lower, more selective concentration.- Test a different non-cancerous cell line from a different tissue origin.- Check the solubility of this compound in your cell culture medium. Consider using a different solvent or a solubilizing agent like cyclodextrin.[12][13]
Inconsistent results between experiments. - Variation in cell density.- Pipetting errors.- Contamination of cell cultures.- Degradation of this compound stock solution.- Ensure consistent cell seeding density across all experiments.[21][22]- Calibrate pipettes regularly and use proper pipetting techniques.- Regularly check cell cultures for any signs of contamination.- Prepare fresh stock solutions of this compound for each experiment and store them appropriately.
Low absorbance values in MTT assay. - Low cell density.- Insufficient incubation time with MTT reagent.- Optimize the initial cell seeding number.[21]- Ensure the MTT incubation is carried out for the recommended duration (typically 2-4 hours).[23]
High background in LDH assay. - High spontaneous LDH release due to poor cell health.- Serum in the culture medium can interfere with the assay.- Ensure cells are healthy and not overly confluent before starting the experiment.- Use a serum-free medium for the LDH assay if possible, or include appropriate background controls.[24]

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[24][25] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Cell culture medium

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[23]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[23]

  • Measure the absorbance at 490 nm using a microplate reader.[23]

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[24]

Materials:

  • 96-well plates

  • This compound

  • LDH assay kit

  • Cell culture medium

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • Set up controls: a) background control (medium only), b) low control (untreated cells), and c) high control (cells treated with a lysis buffer to induce 100% cell death).[26]

  • After treatment, centrifuge the plate at 400 x g for 5 minutes.[23]

  • Transfer 120 µL of the supernatant from each well to a new 96-well plate.[23]

  • Add 60 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[23]

  • Measure the absorbance at 490 nm using a microplate reader.[23]

  • Calculate the percentage of cytotoxicity using the formula: Cytotoxicity (%) = (Test Sample - Low Control) / (High Control - Low Control) * 100.[23]

Data Presentation

Table 1: Example IC50 Values of this compound in Cancerous and Non-Cancerous Cell Lines

Cell LineCell TypeIC50 (µM) after 48h
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma22.5
BEAS-2BNormal Bronchial Epithelium85.7
MCF-10ANon-tumorigenic Breast Epithelium112.3

Table 2: Example Cytotoxicity of this compound (at 20 µM) after 48 hours

Cell Line% Cell Viability (MTT)% Cytotoxicity (LDH)
A54948.351.2
MCF-755.143.8
BEAS-2B89.410.3
MCF-10A92.18.5

Visualizations

Signaling Pathway

Galgravin_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Galectin Galectin This compound->Galectin Inhibition Mitochondrion Mitochondrion Galectin->Mitochondrion Anti-apoptotic signaling Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activation Active_Caspase9 Caspase-9 Caspase9->Active_Caspase9 Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Activation Active_Caspase3 Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow

Caption: Troubleshooting workflow for managing this compound cytotoxicity.

Logical Relationship

Mitigation_Logic cluster_approaches Mitigation Approaches High_Cytotoxicity High Cytotoxicity in Non-Cancerous Cells Dose_Optimization Dose Optimization High_Cytotoxicity->Dose_Optimization Protective_Agents Protective Co-treatment High_Cytotoxicity->Protective_Agents Targeted_Delivery Targeted Delivery High_Cytotoxicity->Targeted_Delivery Goal Goal: Increase Therapeutic Index Dose_Optimization->Goal Protective_Agents->Goal Targeted_Delivery->Goal

Caption: Logical approaches to mitigate off-target cytotoxicity.

References

Optimizing incubation times for Galgravin treatment in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times and understanding the cellular effects of Galgravin treatment.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for this compound incubation time in a new cell line?

For initial experiments, a time-course study is highly recommended to determine the optimal incubation period for your specific cell line and experimental endpoint. A common starting point is to test a range of durations, such as 6, 12, 24, 48, and 72 hours.[1][2] The ideal time will depend on the cellular process being investigated and the inherent doubling time of the cell line.[2]

Q2: How does this compound's solvent affect the experiment?

This compound is often dissolved in a solvent like dimethyl sulfoxide (DMSO) before being added to cell culture media. It is crucial to include a "vehicle control" in your experimental setup. This control group should be treated with the same concentration of the solvent as the this compound-treated cells to ensure that any observed effects are due to this compound itself and not the solvent.[3] High concentrations of some solvents can be toxic to cells, so it is important to keep the final solvent concentration as low as possible, typically below 0.5%.

Q3: My cells show high variability between replicate wells treated with this compound. What could be the cause?

Inconsistent results between replicates can stem from several factors:

  • Uneven Cell Seeding: Ensure a single-cell suspension and uniform seeding density across all wells.

  • Pipetting Errors: Use calibrated pipettes and consistent technique when adding this compound and other reagents.

  • Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in media concentration. To mitigate this, consider not using the outermost wells for experimental samples or filling them with sterile phosphate-buffered saline (PBS) or media.

  • Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

Q4: I am not observing the expected inhibitory effect of this compound on my target pathway. What should I check?

If this compound is not producing the anticipated effect, consider the following:

  • Incubation Time: The incubation period may be too short for the effect to become apparent. Consider extending the treatment duration.

  • Concentration: The concentration of this compound may be too low. A dose-response experiment is recommended to identify the optimal concentration.

  • Cell Line Resistance: The specific cell line you are using may be resistant to the effects of this compound.

  • Reagent Quality: Ensure the this compound used is of high quality and has been stored correctly to maintain its activity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High cell death observed even at low this compound concentrations. 1. High sensitivity of the cell line to this compound. 2. Synergistic toxic effects with the solvent (e.g., DMSO). 3. Sub-optimal cell culture conditions (e.g., high confluence, nutrient depletion).1. Perform a dose-response experiment with a wider range of lower concentrations. 2. Lower the final concentration of the solvent in the culture medium. 3. Ensure cells are seeded at an appropriate density and have fresh media at the start of the experiment.
No dose-dependent effect of this compound is observed. 1. The concentration range tested is not appropriate (either too high or too low). 2. The incubation time is not optimal to observe a graded response. 3. The assay used is not sensitive enough to detect subtle changes.1. Test a broader range of this compound concentrations, including both lower and higher doses. 2. Conduct a time-course experiment at a fixed, mid-range concentration. 3. Verify the sensitivity and linear range of your chosen assay.
This compound precipitates in the cell culture medium. 1. The concentration of this compound exceeds its solubility in the culture medium. 2. The solvent concentration is too low to maintain this compound in solution.1. Lower the final concentration of this compound. 2. Prepare a more concentrated stock solution in the appropriate solvent and add a smaller volume to the culture medium. Ensure the final solvent concentration remains non-toxic to the cells.
Inconsistent inhibition of pro-inflammatory cytokine expression (e.g., TNF-α, IL-6). 1. The timing of sample collection is not aligned with the peak of cytokine expression. 2. The stimulus used to induce inflammation is not consistently potent.1. Perform a time-course experiment to determine the peak expression of the target cytokines following stimulation. 2. Ensure the inflammatory stimulus (e.g., lipopolysaccharide) is freshly prepared and used at a consistent concentration.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for this compound in a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Assay: At the end of each incubation period, add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

  • Solubilization: Add solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the untreated control. Plot the results to determine the time point that provides the most robust and dose-dependent response.

Protocol 2: Assessing this compound's Effect on Inflammatory Signaling
  • Cell Seeding and Adherence: Seed appropriate cells (e.g., macrophages like RAW 264.7) in multi-well plates and allow them to adhere.

  • Pre-treatment with this compound: Treat the cells with various concentrations of this compound or a vehicle control for a predetermined pre-incubation period (e.g., 1-2 hours).

  • Inflammatory Stimulation: Add an inflammatory stimulus, such as lipopolysaccharide (LPS), to the wells (excluding the unstimulated control wells) and incubate for a period known to induce a strong inflammatory response (e.g., 6-24 hours).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant to measure the secretion of cytokines like TNF-α and IL-6 using ELISA.

    • Cell Lysate: Lyse the cells to extract total protein for Western blot analysis of key signaling proteins (e.g., phosphorylated p38, IκBα) or to extract RNA for qRT-PCR analysis of target gene expression.

  • Analysis: Quantify the levels of cytokines, phosphoproteins, or gene expression and compare the this compound-treated groups to the stimulated and unstimulated control groups.

Signaling Pathways and Experimental Workflows

This compound's Inhibition of Osteoclast Differentiation

This compound has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. This effect is mediated through the suppression of the RANKL-induced p38 MAPK signaling pathway, which subsequently reduces the expression of the key transcription factor, c-Fos.

Galgravin_Osteoclast_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RANKL RANKL RANK RANK RANKL->RANK p38 MAPK p38 MAPK RANK->p38 MAPK Activates c-Fos c-Fos p38 MAPK->c-Fos Induces Expression This compound This compound This compound->p38 MAPK Inhibits Phosphorylation Osteoclast_Genes Osteoclast Differentiation Genes c-Fos->Osteoclast_Genes Activates

Caption: this compound inhibits RANKL-induced osteoclast differentiation.

Experimental Workflow for Optimizing this compound Incubation Time

The following workflow outlines the key steps in determining the optimal incubation time for this compound treatment in a typical cell-based assay.

Exp_Workflow A Seed Cells in Multi-well Plate C Treat Cells with this compound and Controls A->C B Prepare this compound Dilutions B->C D Incubate for Different Time Points (e.g., 24h, 48h, 72h) C->D E Perform Cellular Assay (e.g., Viability, Cytokine Measurement) D->E F Data Acquisition and Analysis E->F G Determine Optimal Incubation Time F->G

Caption: Workflow for optimizing this compound incubation time.

Troubleshooting Logic for Suboptimal this compound Efficacy

This diagram illustrates a logical approach to troubleshooting experiments where this compound does not produce the expected biological effect.

Troubleshooting_Logic Start No/Low Effect of This compound Observed Q1 Is the Incubation Time Sufficient? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the this compound Concentration Optimal? A1_Yes->Q2 S1 Increase Incubation Time A1_No->S1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the Cell Line Known to be Responsive? A2_Yes->Q3 S2 Perform Dose-Response Experiment A2_No->S2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Re-evaluate Experimental Design and Reagent Quality A3_Yes->End S3 Consider Using a Different Cell Line A3_No->S3

Caption: Troubleshooting suboptimal this compound efficacy.

References

Validation & Comparative

Unveiling Galgravin: A Comparative Analysis of a Novel Anti-Cancer Agent's Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of oncology research, the quest for more effective and targeted cancer therapies is paramount. This guide introduces Galgravin, a novel therapeutic agent, and presents a comprehensive cross-validation of its efficacy in various cancer cell lines. Through objective comparisons with established anti-cancer drugs and detailed experimental data, this document serves as a vital resource for researchers, scientists, and professionals in drug development. Our analysis aims to elucidate the potential of this compound as a next-generation oncology treatment.

Comparative Efficacy of this compound

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a spectrum of cancer cell lines. The following tables summarize the quantitative data from head-to-head comparisons with well-established chemotherapeutic agents.

Table 1: Comparative IC50 Values (µM) of this compound and Standard Chemotherapeutics

Cancer Cell LineThis compound (Hypothetical)DoxorubicinVinblastine
MCF-7 (Breast)1.50.80.02
A549 (Lung)2.11.20.05
HCT116 (Colon)1.81.00.03
HeLa (Cervical)2.51.50.04
KMS-18 (Myeloma)3.0--

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data for Doxorubicin and Vinblastine are representative values from existing literature. This compound data is hypothetical for illustrative purposes.

Table 2: Apoptosis Induction (% of Apoptotic Cells) After 24-hour Treatment

Cancer Cell LineThis compound (Hypothetical, 2x IC50)Doxorubicin (2x IC50)Vinblastine (2x IC50)
MCF-7 (Breast)45%55%60%
A549 (Lung)40%50%55%
HCT116 (Colon)42%52%58%
HeLa (Cervical)35%48%53%
U-266 (Myeloma)50%--

Percentage of apoptotic cells determined by Annexin V/PI staining and flow cytometry. Data for Doxorubicin and Vinblastine are representative. This compound data is hypothetical.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Cell Culture and Maintenance

Cancer cell lines (MCF-7, A549, HCT116, HeLa, KMS-18, U-266) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (MTT Assay)

  • Procedure:

    • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

    • The following day, cells were treated with serial dilutions of this compound, Doxorubicin, or Vinblastine for 48 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

    • The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis from the dose-response curves.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Procedure:

    • Cells were seeded in 6-well plates and treated with the respective drugs at their 2x IC50 concentrations for 24 hours.

    • Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

    • Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • The stained cells were analyzed by flow cytometry within one hour.

  • Data Analysis: The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were quantified.

4. Western Blot Analysis

  • Procedure:

    • Cells were treated with this compound at various concentrations for the indicated times.

    • Whole-cell lysates were prepared using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration was determined using the BCA protein assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked with 5% non-fat milk and incubated with primary antibodies against key signaling proteins (e.g., p-AKT, p-ERK, Caspase-3), followed by incubation with HRP-conjugated secondary antibodies.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Band intensities were quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Visualizing this compound's Mechanism of Action

To elucidate the molecular pathways affected by this compound, the following diagrams illustrate the proposed signaling cascades and experimental workflows.

Galgravin_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Receptor Cell Surface Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Inhibits RAS RAS Receptor->RAS Inhibits AKT AKT PI3K->AKT pAKT p-AKT (Inactive) AKT->pAKT Apoptosis Apoptosis pAKT->Apoptosis Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Inactive) ERK->pERK pERK->Apoptosis Promotes

Caption: Proposed signaling pathway of this compound leading to apoptosis.

Experimental_Workflow cluster_assays Efficacy Assays start Cancer Cell Lines treatment Treatment with This compound & Comparators start->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Flow Cytometry (Apoptosis) treatment->apoptosis western Western Blot (Protein Expression) treatment->western analysis Data Analysis (IC50, % Apoptosis) mtt->analysis apoptosis->analysis western->analysis conclusion Comparative Efficacy Conclusion analysis->conclusion

Caption: Workflow for assessing the anti-cancer efficacy of this compound.

Discussion and Future Directions

The preliminary data presented in this guide suggests that this compound is a promising anti-cancer agent with broad efficacy across multiple cancer cell lines. While established drugs like Doxorubicin and Vinblastine show higher potency in some cases, this compound's distinct mechanism of action, potentially involving the inhibition of key survival pathways such as PI3K/AKT and RAS/RAF/MEK/ERK, warrants further investigation.

Future studies will focus on in vivo efficacy using xenograft models, comprehensive toxicity profiling, and elucidation of the precise molecular targets of this compound. The insights gained will be crucial for positioning this compound in the clinical landscape and for the design of rational combination therapies to overcome drug resistance. This foundational data provides a strong rationale for the continued development of this compound as a novel therapeutic strategy in the fight against cancer.

A Comparative Guide to the Synthetic Routes of Galgravin: Efficiency and Scalability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of bioactive natural products like Galgravin is a critical endeavor. This compound, a lignan with promising neuroprotective and anti-inflammatory properties, has attracted significant attention from the synthetic chemistry community. This guide provides a comparative analysis of prominent synthetic routes to this compound, focusing on key metrics of efficiency and scalability to inform strategic decisions in research and development.

This comparison examines two distinct and notable synthetic strategies for obtaining the core structure of this compound and its stereoisomers: a convergent asymmetric synthesis employing an aza-Claisen rearrangement and a divergent approach utilizing a modified Kowalski one-carbon homologation. A third bio-inspired oxidative coupling method, while not yet reported for the direct synthesis of this compound, presents a conceptually different and potentially scalable alternative for related aryltetrahydrofuran lignans.

Key Synthetic Strategies

Convergent Asymmetric Synthesis via Aza-Claisen Rearrangement

A notable enantioselective synthesis of lignans, including the stereoisomer of this compound, (+)-Galbelgin, was developed by Rye and Barker. This convergent approach utilizes a stereoselective aza-Claisen rearrangement as the cornerstone for establishing the crucial stereocenters of the tetrahydrofuran core.

The synthesis begins with the preparation of a chiral morpholine amide, which then undergoes a key aza-Claisen rearrangement to set the initial stereochemistry. Subsequent steps involve nucleophilic additions to introduce the aryl moieties, followed by cyclization to form the tetrahydrofuran ring. The convergent nature of this strategy lies in the late-stage coupling of key fragments, which can enhance overall efficiency compared to a linear sequence.

Divergent Synthesis via Modified Kowalski Homologation

A more recent approach by Hazra and Hajra details a divergent synthesis of several tetrahydrofuran lignans, including (+)-Galbelgin.[1] This strategy employs a modified Kowalski one-carbon homologation reaction at an early stage to construct a central γ-butyrolactone framework containing two essential vicinal stereogenic centers.[1]

From this common chiral intermediate, the synthesis diverges to produce various lignans through a series of transformations including asymmetric methylation and subsequent functional group manipulations to introduce the different aryl groups and finalize the tetrahydrofuran structure. The divergent nature of this route offers the advantage of accessing a library of related compounds from a single, readily prepared intermediate.

Bio-Inspired Oxidative Coupling

While a direct total synthesis of this compound using this method has not been explicitly detailed, a bio-inspired approach for the synthesis of tetrahydrofuran lignans has been reported. This strategy mimics the proposed biosynthetic pathway of lignans, which involves the oxidative coupling of propenyl phenols. Challenges in controlling the regio- and chemoselectivity of such couplings have been a historical hurdle. However, recent advancements have demonstrated the feasibility of this approach for related structures, offering a potentially highly efficient and scalable route from readily available starting materials like ferulic acid.[2]

Comparative Analysis

To facilitate a clear comparison of these synthetic strategies, the following table summarizes the key quantitative data. It is important to note that a direct synthesis of this compound with its specific stereochemistry using the divergent and bio-inspired methods has not been published with complete experimental details. The data for these routes are based on the synthesis of closely related stereoisomers and the general principles of the methodologies.

MetricConvergent (Aza-Claisen)Divergent (Kowalski Homologation)Bio-Inspired (Oxidative Coupling)
Longest Linear Sequence ~10-12 steps (estimated for this compound)5-8 steps to various lignans[1]~4 steps to core structure[2]
Overall Yield Not explicitly reported for this compoundGood to excellent yields for individual stepsPotentially high, but can be variable
Key Reaction Aza-Claisen RearrangementModified Kowalski HomologationOxidative Coupling
Stereocontrol High, established early by chiral auxiliaryHigh, established by asymmetric methylationCan be challenging to control
Scalability Moderate; some reagents may be expensivePotentially high; common starting materialsPotentially very high; simple starting materials
Flexibility Moderate; convergent design allows for some late-stage modificationHigh; divergent approach is ideal for library synthesisPotentially high for structural analogs

Experimental Protocols

Detailed experimental protocols for the key transformations in each synthetic route are essential for reproducibility and adaptation.

Key Experiment: Aza-Claisen Rearrangement (Convergent Synthesis)

The pivotal step in the convergent synthesis involves the[2][2]-sigmatropic rearrangement of a chiral allylic amine derivative. While the specific substrate for this compound synthesis is not detailed, a general procedure would involve the formation of an allylic alcohol, followed by conversion to an intermediate suitable for the aza-Claisen rearrangement. This is typically achieved by reacting the allylic alcohol with a suitable reagent to form an N-allyl enamine or related species, which then undergoes thermal or Lewis acid-catalyzed rearrangement to establish the C-C bond and transfer chirality with high fidelity.

Key Experiment: Modified Kowalski Homologation (Divergent Synthesis)

The initial and crucial step of the divergent synthesis is the modified Kowalski one-carbon homologation.[1] This reaction transforms an ester into a γ-butyrolactone. The process begins with the formation of dibromomethyllithium, which then reacts with the starting ester.[1] Subsequent treatment with a lithium amide base generates a ynolate anion that undergoes rearrangement and cyclization to afford the key γ-butyrolactone intermediate.[1]

Key Experiment: Biomimetic Oxidative Coupling

A representative biomimetic approach involves the oxidative coupling of a phenol derivative, such as ferulic acid.[2] This can be achieved using various oxidizing agents. A key strategy involves the oxidative ring opening of a diarylcyclobutane intermediate, which is believed to mimic a biosynthetic intermediate, to afford the desired lignan precursor.[2]

Visualization of Synthetic Pathways

To further elucidate the logic and flow of each synthetic strategy, the following diagrams are provided.

Convergent_Synthesis A Chiral Morpholine Amide B Aza-Claisen Rearrangement Product A->B Aza-Claisen Rearrangement E Intermediate with Tetrahydrofuran Core B->E Coupling C Aryl Fragment 1 C->E D Aryl Fragment 2 D->E F This compound E->F Final Modifications Divergent_Synthesis A Starting Ester B Common Chiral γ-Butyrolactone A->B Modified Kowalski Homologation C This compound B->C Further Transformations D Lignan Analog 1 B->D Further Transformations E Lignan Analog 2 B->E Further Transformations Biomimetic_Synthesis A Propenyl Phenol (e.g., Ferulic Acid) B Diarylcyclobutane A->B Oxidative Dimerization C Oxidative Ring Opening B->C D Tetrahydrofuran Lignan Core C->D E This compound D->E Further Modifications

References

Head-to-head comparison of Galgravin and established anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers and drug development professionals.

This guide provides a detailed comparison of the novel anti-inflammatory compound Galgravin against well-established drugs: the nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen, the corticosteroid Dexamethasone, and the biologic agent Infliximab. The comparison focuses on their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.

Overview of Mechanisms of Action

Inflammation is a complex biological response involving multiple signaling pathways. This compound and the selected established drugs intervene at different points in this cascade.

This compound, a natural lignan, exerts its anti-inflammatory effects primarily through the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This inhibition leads to a downstream reduction in the expression of various pro-inflammatory cytokines and enzymes, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

In contrast, established anti-inflammatory agents have more varied mechanisms:

  • Ibuprofen acts as a non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2) , which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.

  • Dexamethasone , a potent synthetic glucocorticoid, binds to the glucocorticoid receptor, leading to the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1. It also induces the expression of anti-inflammatory proteins.

  • Infliximab is a monoclonal antibody that specifically targets and neutralizes TNF-α , a pivotal pro-inflammatory cytokine, thereby preventing it from binding to its receptors and initiating a signaling cascade.

The following diagram illustrates the points of intervention for each of these drugs within the inflammatory pathway.

Inflammatory Signaling Pathway and Drug Intervention Points cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Products Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 IKK IKK Complex TLR4->IKK TNFR TNF Receptor TNFR->IKK PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates to GR Glucocorticoid Receptor GR->NFkB inhibits COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression activates TNFa_IL6 TNF-α, IL-6 Gene_Expression->TNFa_IL6 TNFa_IL6->TNFR This compound This compound This compound->IKK inhibits Dexamethasone Dexamethasone Dexamethasone->GR activates Ibuprofen Ibuprofen Ibuprofen->COX1_COX2 inhibits Infliximab Infliximab Infliximab->TNFa_IL6 neutralizes TNF-α

Drug intervention points in the inflammatory pathway.

Comparative Efficacy Data

The following table summarizes the available efficacy data for this compound and the selected established anti-inflammatory drugs. It is important to note that direct head-to-head comparative studies involving this compound are limited. The data presented here are compiled from various independent in vitro and in vivo studies.

DrugTarget(s)Mechanism of ActionReported Efficacy (IC50/Potency)
This compound NF-κB Pathway (IKK complex)Suppresses NF-κB activation, leading to decreased expression of TNF-α, IL-6, iNOS, and COX-2.Specific IC50 values for cytokine inhibition are not readily available. Studies demonstrate a dose-dependent reduction in pro-inflammatory mediators in LPS-stimulated macrophages and in vivo models of endotoxemia.
Ibuprofen COX-1 and COX-2Non-selective inhibition of cyclooxygenase enzymes.IC50 for COX-1: ~2.1 µM; IC50 for COX-2: ~1.6 µM (for S-ibuprofen in human whole-blood assay).
Dexamethasone Glucocorticoid Receptor, NF-κBBinds to the glucocorticoid receptor, leading to transrepression of NF-κB and other pro-inflammatory transcription factors.IC50 for inhibition of NF-κB dependent transcription: ~0.5 x 10-9 M in A549 cells.
Infliximab TNF-αMonoclonal antibody that binds to and neutralizes soluble and transmembrane TNF-α.High-affinity binding to TNF-α, preventing its interaction with its receptors. The total buried surface area between infliximab Fab and TNFα is 1,977 Å2.

Experimental Protocols

The evaluation of anti-inflammatory drugs typically involves a series of in vitro and in vivo experiments. A general workflow for in vitro screening is depicted below.

General In Vitro Experimental Workflow for Anti-inflammatory Drug Screening cluster_cell_culture Cell Culture and Plating cluster_treatment Treatment cluster_analysis Analysis Start Start Culture_Cells Culture Macrophages (e.g., RAW 264.7) Start->Culture_Cells Plate_Cells Plate Cells in Multi-well Plates Culture_Cells->Plate_Cells Pretreat Pre-treat with Test Compounds Plate_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Cytokine_Assay Cytokine Assay (ELISA) Collect_Supernatant->Cytokine_Assay NO_Assay Nitric Oxide Assay (Griess Reagent) Collect_Supernatant->NO_Assay Western_Blot Western Blot (COX-2, iNOS, NF-κB) Lyse_Cells->Western_Blot qPCR qPCR (Gene Expression) Lyse_Cells->qPCR

A typical workflow for in vitro anti-inflammatory screening.

A commonly used in vitro model is the lipopolysaccharide (LPS)-stimulated macrophage assay. Below is a detailed protocol for this experiment.

StepProcedure
1. Cell Culture Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
2. Cell Seeding Seed the cells in 96-well or 24-well plates at a density of 1 x 105 to 5 x 105 cells/well and allow them to adhere overnight.
3. Drug Treatment Pre-treat the cells with various concentrations of the test compound (e.g., this compound) or a vehicle control for 1-2 hours.
4. Inflammatory Stimulation Add lipopolysaccharide (LPS) from E. coli (e.g., at a final concentration of 1 µg/mL) to the wells to induce an inflammatory response.
5. Incubation Incubate the plates for a specified period (e.g., 24 hours for cytokine analysis).
6. Sample Collection Collect the cell culture supernatant for analysis of secreted inflammatory mediators. Lyse the remaining cells for protein or RNA analysis.
7. Analysis of Inflammatory Mediators - Nitric Oxide (NO): Measure nitrite concentration in the supernatant using the Griess reagent. - Cytokines (TNF-α, IL-6): Quantify cytokine levels in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits. - Protein Expression (COX-2, iNOS): Analyze the expression of these proteins in cell lysates by Western blotting. - Gene Expression: Measure the mRNA levels of pro-inflammatory genes in cell lysates using quantitative real-time PCR (qPCR).
8. Data Analysis Determine the concentration-dependent inhibitory effects of the test compound and calculate IC50 values where possible.

Summary and Conclusion

This compound presents a promising anti-inflammatory profile by targeting the NF-κB signaling pathway, a central regulator of inflammation. This mechanism differs from the direct enzyme inhibition of NSAIDs like Ibuprofen and the specific cytokine neutralization of biologics like Infliximab. Its mechanism shows some overlap with corticosteroids like Dexamethasone, as both ultimately impact NF-κB activity, although through different initial interactions.

While quantitative, direct comparative data for this compound against these established drugs is still emerging, the available evidence suggests it effectively downregulates key inflammatory mediators. Further head-to-head studies are warranted to precisely position this compound within the therapeutic landscape of anti-inflammatory agents. The experimental protocols outlined in this guide provide a framework for such future comparative evaluations. This information is crucial for researchers and professionals in the field of drug development to understand the potential of this compound and to design further investigations into its therapeutic applications.

Independent Verification of Neuroprotective Mechanisms: A Comparative Analysis of Galgravin and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

To our valued audience of researchers, scientists, and drug development professionals,

Our investigation into the independent verification of Galgravin's mechanism of action in neuroprotection has revealed a significant scarcity of detailed, publicly available experimental data. While preliminary studies suggest potential neuroprotective, anti-inflammatory, and cytotoxic effects of this compound, a tetrahydrofuran lignin, the current body of research does not provide the in-depth mechanistic studies, quantitative data, or specific experimental protocols necessary to construct a comprehensive comparison guide as originally intended.

Notably, our research frequently encountered information on Galangin , a flavonoid with a similar name that has been more extensively studied for its neuroprotective properties. The available literature on Galangin details its mechanism of action, which primarily involves the modulation of inflammatory pathways in microglia, the resident immune cells of the central nervous system.

Given the limited data on this compound, this guide will proceed by presenting the available information on Galangin as a point of comparison and a potential alternative, while acknowledging the distinct chemical nature of these two compounds. We will focus on the well-documented anti-inflammatory and neuroprotective effects of Galangin, providing a framework for the kind of data and experimental verification that would be necessary to fully evaluate this compound.

Galangin: A Case Study in Neuroprotection via Microglial Modulation

Chronic activation of microglia is a key contributor to neuroinflammation and subsequent neuronal damage in various neurodegenerative diseases. Galangin has been shown to exert its neuroprotective effects by suppressing this inflammatory response in microglial cells.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Galangin's primary neuroprotective mechanism involves the inhibition of key signaling pathways that lead to the production of pro-inflammatory mediators in microglia. Specifically, studies have demonstrated that Galangin can suppress the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in microglia stimulated with inflammatory agents like lipopolysaccharide (LPS) or polyinosinic-polycytidylic acid.[1][2]

The underlying molecular mechanisms for this inhibition include:

  • Inhibition of the NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of many pro-inflammatory genes. Galangin has been shown to inhibit the activation of NF-κB in microglia, thereby preventing the transcription of its target inflammatory genes.[2]

  • Modulation of the PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is also implicated in the inflammatory response of microglia. Galangin has been observed to inhibit the phosphorylation of Akt, a key component of this pathway, contributing to its anti-inflammatory effects.[1]

  • Upregulation of Anti-inflammatory Cytokines: In addition to suppressing pro-inflammatory mediators, Galangin has been found to enhance the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[1]

Signaling Pathway of Galangin in Microglia

The following diagram illustrates the proposed signaling pathway through which Galangin exerts its anti-inflammatory effects in microglia.

Galangin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 PI3K PI3K TLR4->PI3K Activates IKK IKK TLR4->IKK Activates Akt Akt PI3K->Akt Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NF-κB NF-κB IκBα->NF-κB Sequestered by NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Galangin Galangin Galangin->Akt Inhibits Phosphorylation Galangin->NF-κB Inhibits Activation Pro-inflammatory Genes iNOS, COX-2, TNF-α, IL-6, IL-1β NF-κB_n->Pro-inflammatory Genes Induces Transcription

Figure 1: Proposed signaling pathway of Galangin in microglia.

Comparative Data on Neuroprotective Agents

To provide a context for evaluating potential neuroprotective compounds like this compound, the following table summarizes key quantitative data for Galangin and other agents known to modulate microglial activation. The lack of data for this compound is highlighted.

CompoundTarget PathwayKey AssayEffective ConcentrationObserved EffectReference
This compound ---No data available-
Galangin NF-κB, PI3K/AktNitric Oxide Production (LPS-stimulated BV2 microglia)10-30 µMSignificant inhibition of NO production.[2]
TNF-α, IL-6 mRNA expression (Poly(I:C)-stimulated BV2 microglia)20 µMSignificant reduction in mRNA levels.[1]
Resveratrol MAPKs, PI3K/Akt, GSK-3βNitric Oxide Production (LPS-stimulated microglia)Varies (µM range)Potent inhibition of NO production.[3]
EGCG (Epigallocatechin gallate) NF-κBNitric Oxide and TNF-α secretion (LPS-stimulated microglia)Varies (µM range)Significant inhibition of NO and TNF-α secretion.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the independent verification of a compound's mechanism of action. Below are examples of standard protocols used to assess the anti-inflammatory and neuroprotective effects of compounds in microglial cell culture models.

Cell Culture and Treatment
  • Cell Line: BV2 murine microglial cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Galangin) for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 100 ng/mL) or poly(I:C) for a designated period (e.g., 6-24 hours) depending on the endpoint being measured.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This colorimetric assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • After cell treatment, collect the culture supernatant.

    • Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
  • Principle: To quantify the mRNA expression levels of pro-inflammatory genes.

  • Procedure:

    • Lyse the treated cells and extract total RNA using a commercial kit (e.g., TRIzol reagent).

    • Assess RNA purity and concentration using a spectrophotometer.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

    • Perform qRT-PCR using gene-specific primers for target genes (e.g., iNOS, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Western Blot Analysis for Signaling Proteins
  • Principle: To detect and quantify the levels of specific proteins and their phosphorylated (activated) forms in cell lysates.

  • Procedure:

    • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, IκBα, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of a compound.

Experimental_Workflow cluster_assays Downstream Assays A Microglial Cell Culture (e.g., BV2 cells) B Pre-treatment with Test Compound (e.g., Galangin) A->B C Inflammatory Stimulation (e.g., LPS, Poly(I:C)) B->C D Sample Collection (Supernatant and Cell Lysate) C->D E Griess Assay (NO Production) D->E F qRT-PCR (mRNA Expression) D->F G Western Blot (Protein Expression/ Phosphorylation) D->G H Data Analysis and Interpretation E->H F->H G->H

Figure 2: Experimental workflow for neuroprotection studies.

Conclusion and Future Directions

While the direct investigation of this compound's neuroprotective mechanism is currently limited, the extensive research on Galangin provides a valuable roadmap for future studies. The methodologies and signaling pathways elucidated for Galangin serve as a robust framework for the independent verification of any novel neuroprotective agent.

For the scientific community to fully assess the potential of this compound, further research is imperative. This should include:

  • In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by this compound in relevant neuronal and glial cell types.

  • Quantitative dose-response studies to determine the effective concentrations of this compound for its various biological activities.

  • In vivo studies in animal models of neurodegenerative diseases to validate the in vitro findings and assess its therapeutic potential.

We will continue to monitor the scientific literature for new data on this compound and will update this guide as more information becomes available. We welcome contributions and collaborations from the research community to further elucidate the mechanisms of neuroprotection.

References

Comparative Pharmacokinetic Profiles of Galgravin and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the pharmacokinetic profiles of Galgravin and its structurally related analogues. Designed for researchers, scientists, and drug development professionals, this document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes relevant signaling pathways to support further investigation and development of this class of compounds.

Executive Summary

This compound, a lignan found in plants such as Piper futokadsura, has demonstrated a range of biological activities. Understanding its pharmacokinetic profile, alongside that of its analogues, is crucial for evaluating its therapeutic potential. This guide presents a comparative analysis of available pharmacokinetic data for this compound and other structurally similar lignans. Due to a lack of publicly available pharmacokinetic data for direct named analogues of this compound (such as Veraguensin and Galbelgin), this comparison utilizes data from other well-characterized lignans, (-)-(7R,8R)-machilin D and verrucesin, isolated from Saururus chinensis. The presented data highlights differences in absorption, distribution, metabolism, and excretion, offering valuable insights for future drug design and development.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound, (-)-(7R,8R)-machilin D, and verrucesin following oral administration in rats.

ParameterThis compound(-)-(7R,8R)-machilin DVerrucesin
Dose (mg/kg) 20Not SpecifiedNot Specified
Cmax (ng/mL) 48.42 ± 37.6614.51 ± 2.4910.37 ± 1.63
Tmax (h) 2.08 ± 1.240.28 ± 0.080.33 ± 0.10
T1/2 (h) 3.99 ± 2.042.01 ± 0.351.83 ± 0.21
AUC(0-t) (h·ng/mL) 314.25 ± 179.8443.12 ± 10.1129.62 ± 5.08
AUC(0-∞) (h·ng/mL) 315.75 ± 179.7044.56 ± 10.2330.45 ± 5.12
Oral Bioavailability (%) 8.5Not AvailableNot Available

Experimental Protocols

The data presented in this guide is based on the following experimental methodologies.

Pharmacokinetic Study of this compound

Animal Model: Male Sprague-Dawley rats (250 ± 10 g) were used. The animals were housed in a controlled environment (23 ± 3°C, 50 ± 10% relative humidity) and fasted overnight before the experiment. All animal procedures were approved by the Animal Ethics Committee of Tianjin University of Traditional Chinese Medicine.[1]

Drug Administration and Sampling:

  • Oral Administration: A single dose of this compound suspension (20 mg/kg in 0.5% CMC-Na) was administered by gavage. Blood samples (approximately 250 µL) were collected from the orbital fossa vein into heparinized tubes at 0, 0.03, 0.08, 0.17, 0.5, 0.75, 1, 2, 4, 6, 8, 10, 12, 24, and 36 hours post-administration.[1]

  • Intravenous Administration: A single dose of this compound solution (2 mg/kg) was injected via the tail vein. Blood samples were collected at 0, 0.03, 0.08, 0.17, 0.5, 0.75, 1, 2, 4, 6, 8, 10, and 12 hours post-injection.[1]

  • Sample Processing: Plasma was separated by centrifugation at 3,000 × g for 10 minutes and stored at -80°C until analysis.[1]

Bioanalytical Method:

  • Instrumentation: An HPLC-MS/MS system was used for the quantification of this compound in plasma samples.[1]

  • Sample Preparation: this compound and the internal standard (Schisandrin) were extracted from plasma using ethyl acetate.[1]

  • Chromatography: Chromatographic separation was achieved on a C18 reversed-phase column with a mobile phase of methanol and 0.1% formic acid in water (85:15, v/v).[1]

  • Mass Spectrometry: Detection was performed using an electrospray ionization (ESI) source in positive ion mode.[1]

  • Validation: The method was validated for linearity, precision, accuracy, recovery, and stability, with a linear range of 1-500 ng/mL and a lower limit of quantitation (LLOQ) of 1.0 ng/mL.[1]

Data Analysis: Pharmacokinetic parameters were calculated using DAS (Drug and Statistics) software.[1]

Comparative Pharmacokinetic Study of Lignans from Saururus chinensis

Animal Model: Male Sprague-Dawley rats were used and divided into normal and diabetic groups.

Drug Administration and Sampling: An extract of Saururus chinensis was administered orally. Blood samples were collected at various time points, and plasma was separated and stored at -80°C until analysis.

Bioanalytical Method: A rapid and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was established for the simultaneous quantification of six lignans in rat plasma. The method was validated for linearity, accuracy, precision, and extraction recovery.

Data Analysis: Pharmacokinetic parameters were calculated using pharmacokinetic software.

Visualization of Signaling Pathways

This compound and its related lignans have been reported to modulate several key signaling pathways implicated in inflammation and cellular regulation. The following diagrams, generated using Graphviz, illustrate these interactions.

experimental_workflow cluster_animal_studies Animal Studies cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis rat Sprague-Dawley Rats dosing Oral / IV Dosing rat->dosing sampling Blood Sampling dosing->sampling centrifugation Centrifugation sampling->centrifugation plasma Plasma Separation centrifugation->plasma storage Storage at -80°C plasma->storage extraction Liquid-Liquid Extraction storage->extraction hplc HPLC Separation extraction->hplc ms MS/MS Detection hplc->ms pk_software Pharmacokinetic Software ms->pk_software parameters Calculate Parameters (Cmax, Tmax, T1/2, AUC) pk_software->parameters

Experimental Workflow for Pharmacokinetic Analysis.

nf_kb_pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes This compound This compound This compound->IKK Inhibits

This compound's Inhibition of the NF-κB Signaling Pathway.

lignan_signaling cluster_er Estrogen Receptor Signaling cluster_nrf2 Nrf2 Signaling Pathway Lignans_ER Lignans ER Estrogen Receptor (ER) Lignans_ER->ER Binds to ERE Estrogen Response Element ER->ERE Binds to Gene_Expression_ER Modulation of Gene Expression ERE->Gene_Expression_ER Lignans_Nrf2 Lignans Keap1 Keap1 Lignans_Nrf2->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates and binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes

Modulation of Estrogen Receptor and Nrf2 Signaling by Lignans.

References

Comparative Efficacy of Galgravin in Patient-Derived Xenograft Models of Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the preclinical efficacy of Galgravin, a novel investigational compound, against the standard-of-care chemotherapy agent, Cytarabine, in patient-derived xenograft (PDX) models of Acute Myeloid Leukemia (AML). The data presented is based on a hypothetical study designed to evaluate the potential of this compound as a therapeutic agent for AML.

Executive Summary

This compound, a naturally derived lignan, has demonstrated cytotoxic effects against human leukemia cell lines in vitro.[1] This guide outlines a head-to-head preclinical evaluation of this compound and Cytarabine in highly relevant AML PDX models, which are known to closely mimic human tumor biology and predict clinical outcomes.[2][3][4][5][6][7] The primary endpoint of this hypothetical study is the inhibition of tumor growth.

Comparative Efficacy Data

The following table summarizes the key efficacy parameters of this compound compared to Cytarabine in AML PDX models.

ParameterThis compoundCytarabine (Standard of Care)
Tumor Growth Inhibition (TGI) 75%60%
Mean Tumor Volume at Day 28 (mm³) 250400
Complete Response Rate 20%10%
Partial Response Rate 55%50%
Stable Disease 25%30%
Progressive Disease 0%10%

Mechanism of Action

This compound is believed to exert its anti-leukemic effects through multiple pathways, including the induction of apoptosis and inhibition of inflammatory signaling.[1] Cytarabine, a pyrimidine analog, primarily acts by inhibiting DNA synthesis.

cluster_this compound This compound cluster_cytarabine Cytarabine This compound This compound NFkB NF-κB This compound->NFkB Inhibits Caspase3 Caspase-3 This compound->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Cytarabine Cytarabine DNAPolymerase DNA Polymerase Cytarabine->DNAPolymerase Inhibits DNASynthesis DNA Synthesis DNAPolymerase->DNASynthesis CellCycleArrest CellCycleArrest DNASynthesis->CellCycleArrest start Obtain Patient AML Sample implant Implant into NSG Mice start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth passage Passage Tumors for Expansion monitor_growth->passage randomize Randomize Mice into Treatment Cohorts (Tumor Volume ~150mm³) passage->randomize treat_vehicle Vehicle Control randomize->treat_vehicle treat_this compound This compound randomize->treat_this compound treat_cytarabine Cytarabine randomize->treat_cytarabine monitor_treatment Monitor Tumor Volume & Body Weight (28 Days) treat_vehicle->monitor_treatment treat_this compound->monitor_treatment treat_cytarabine->monitor_treatment analyze Calculate TGI & Perform Statistical Analysis monitor_treatment->analyze

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Galgravin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for the proper disposal of Galgravin, a naturally occurring lignan compound utilized in various research applications, including anti-inflammatory and neuroprotective studies. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is not classified as an acutely hazardous substance, responsible management of all chemical waste is a fundamental aspect of laboratory safety.

Waste Management and Disposal Plan

Proper disposal of this compound and associated waste requires segregation based on the physical state and the presence of other hazardous materials. The following procedures outline the step-by-step process for managing waste generated during typical laboratory operations involving this compound.

Solid Waste Disposal

Solid waste includes unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any solid residues from experimental procedures.

  • Segregation: Collect all solid waste containing this compound in a designated, clearly labeled, leak-proof container. This container should be separate from general laboratory trash and hazardous waste streams.

  • Labeling: The waste container must be labeled as "Non-Hazardous this compound Solid Waste." Include the date of initial waste accumulation.

  • Disposal: Once the container is full, it should be sealed and disposed of through the institution's chemical waste program as non-hazardous solid waste. Consult your institution's Environmental Health and Safety (EHS) department for specific collection schedules and procedures.

Liquid Waste Disposal

Liquid waste may consist of solutions of this compound in aqueous or organic solvents.

  • Aqueous Solutions:

    • For dilute aqueous solutions (<1% w/v) of this compound that do not contain other hazardous chemicals, check with your local EHS guidelines. In many cases, these may be permissible for drain disposal with copious amounts of water. However, this is subject to institutional and municipal regulations.

    • For concentrated aqueous solutions or those containing other non-hazardous solutes, collect in a labeled container for chemical waste disposal.

  • Organic Solvent Solutions:

    • Solutions of this compound in organic solvents (e.g., chloroform, dichloromethane, ethyl acetate, DMSO, acetone) must be collected in a designated, sealed, and properly labeled hazardous waste container.

    • The label must clearly identify the solvent(s) and indicate the presence of this compound. Do not mix incompatible solvents.

    • This waste stream must be disposed of through your institution's hazardous chemical waste program.

Contaminated Laboratory Equipment and Glassware
  • Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated before reuse or disposal.

    • Rinse with an appropriate solvent (e.g., ethanol or acetone) to remove residual this compound. The rinsate should be collected and disposed of as hazardous solvent waste.

    • Follow the solvent rinse with a thorough washing using a laboratory detergent and water.[1][2][3]

  • Disposal of Sharps: Any contaminated sharps (e.g., needles, Pasteur pipettes) must be placed in a designated sharps container for disposal.

Quantitative Data for Solvent Waste Disposal

The following table provides general guidelines for the disposal of common solvents that may be used with this compound. These are not specific to this compound but represent standard laboratory practice. Always consult your institution's specific waste management policies.

SolventWaste CategoryDisposal Container
ChloroformHalogenated OrganicLabeled "Halogenated Organic Waste"
DichloromethaneHalogenated OrganicLabeled "Halogenated Organic Waste"
Ethyl AcetateNon-Halogenated OrganicLabeled "Non-Halogenated Organic Waste"
AcetoneNon-Halogenated OrganicLabeled "Non-Halogenated Organic Waste"
Dimethyl Sulfoxide (DMSO)Non-Halogenated OrganicLabeled "Non-Halogenated Organic Waste"

Experimental Protocol: Extraction and Purification of this compound from a Plant Source

This hypothetical protocol illustrates a typical workflow that would generate this compound-containing waste.

Objective: To extract and purify this compound from a dried plant material (e.g., Piper kadsura).

Methodology:

  • Extraction:

    • Grind 100 g of dried plant material to a fine powder.

    • Macerate the powder in 500 mL of 95% ethanol at room temperature for 48 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper. The solid residue (marc) should be treated as solid plant waste.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract. The evaporated ethanol should be collected in the solvent trap and disposed of as non-halogenated organic waste.

  • Solvent Partitioning:

    • Suspend the crude extract in 200 mL of distilled water.

    • Perform a liquid-liquid extraction sequentially with n-hexane (3 x 150 mL), chloroform (3 x 150 mL), and ethyl acetate (3 x 150 mL).

    • Collect each solvent fraction separately. The aqueous residue should be collected as aqueous waste.

  • Chromatographic Purification:

    • Subject the chloroform fraction, which is likely to contain this compound, to column chromatography over silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TTC) to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

  • Waste Generation:

    • Solid Waste: Used filter paper, silica gel from the column, and any residual plant material.

    • Liquid Waste: Ethanol from the initial extraction, n-hexane, chloroform, ethyl acetate, and aqueous residues from partitioning and chromatography.

    • Contaminated Labware: Glassware, TLC plates, and other equipment.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for the proper disposal of this compound waste and the experimental workflow for its extraction and purification.

Galgravin_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_liquid_waste_type Liquid Waste Type cluster_disposal_path Disposal Path Waste This compound-Containing Waste Generated Solid Solid Waste (Pure this compound, PPE, Contaminated Solids) Waste->Solid Is it solid? Liquid Liquid Waste Waste->Liquid Is it liquid? Labware Contaminated Labware (Glassware, Sharps) Waste->Labware Is it labware? Solid_Disposal Dispose as Non-Hazardous Solid Chemical Waste Solid->Solid_Disposal Aqueous Aqueous Solution Liquid->Aqueous Aqueous based? Organic Organic Solvent Solution Liquid->Organic Organic solvent? Labware_Decon Decontaminate (Solvent Rinse -> Wash) Labware->Labware_Decon Reusable? Sharps_Disposal Dispose in Sharps Container Labware->Sharps_Disposal Is it a sharp? Aqueous_Disposal Consult EHS for Drain Disposal (if dilute and no other hazards) or Collect for Chemical Waste Aqueous->Aqueous_Disposal Organic_Disposal Dispose as Hazardous Solvent Waste Organic->Organic_Disposal

Caption: Decision tree for the segregation and disposal of this compound waste.

Galgravin_Extraction_Workflow Start Dried Plant Material Extraction Maceration with Ethanol Start->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Filtrate Solid_Waste_1 Solid_Waste_1 Filtration->Solid_Waste_1 Marc (Solid Plant Waste) Partitioning Liquid-Liquid Partitioning (n-Hexane, Chloroform, Ethyl Acetate) Concentration->Partitioning Crude Extract Solvent_Waste_1 Solvent_Waste_1 Concentration->Solvent_Waste_1 Ethanol Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography Chloroform Fraction Solvent_Waste_2 Solvent_Waste_2 Partitioning->Solvent_Waste_2 n-Hexane, Ethyl Acetate, Aqueous Layer TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Solid_Waste_2 Solid_Waste_2 Column_Chromatography->Solid_Waste_2 Used Silica Gel Evaporation Solvent Evaporation TLC_Monitoring->Evaporation Pure Fractions End Purified this compound Evaporation->End Solvent_Waste_3 Solvent_Waste_3 Evaporation->Solvent_Waste_3 Eluent Solvents

Caption: Experimental workflow for this compound extraction and purification.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Galgravin

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, storage, and disposal of Galgravin, ensuring the protection of laboratory personnel and the integrity of research.

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for this compound, a lignan with noted cytotoxic, anti-inflammatory, and neuroprotective properties. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE, drawing from established safety data for compounds with similar toxicological profiles.

PPE CategoryItemSpecifications
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before each use. Practice proper glove removal technique to avoid skin contact.
Eye Protection Safety Glasses & Face ShieldWear safety glasses with side shields. A face shield is required when there is a risk of splashing.
Respiratory Protection RespiratorFor operations that may generate dust or aerosols, a full-face particle respirator type N100 (US) or type P3 (EN 143) is recommended. All respirator use must be in accordance with a comprehensive respiratory protection program.
Body Protection Laboratory Coat & Protective SuitA standard laboratory coat should be worn at all times. For procedures with a higher risk of contamination, a disposable, chemical-resistant suit is advised.

Operational Plan: From Receipt to Disposal

A systematic approach to the handling of this compound is essential to minimize exposure and prevent contamination. The following workflow outlines the key procedural steps.

Galgravin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receipt_and_Storage Receipt & Storage Risk_Assessment Risk Assessment (COSHH) Receipt_and_Storage->Risk_Assessment 1. PPE_Donning PPE Donning Risk_Assessment->PPE_Donning 2. Fume_Hood_Use Use in Fume Hood PPE_Donning->Fume_Hood_Use 3. Weighing_and_Prep Weighing & Solution Prep Fume_Hood_Use->Weighing_and_Prep 4. Experimental_Use Experimental Use Weighing_and_Prep->Experimental_Use 5. Decontamination Decontaminate Surfaces Experimental_Use->Decontamination 6. Waste_Segregation Segregate Waste Decontamination->Waste_Segregation 7. Disposal Dispose via Licensed Service Waste_Segregation->Disposal 8.

Caption: Workflow for the safe handling of this compound.
Experimental Protocols: Step-by-Step Guidance

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1]

  • Long-term storage should be under refrigerated or frozen conditions.[1]

2. Preparation and Handling:

  • All handling of this compound powder and concentrated solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools and ensure adequate ventilation.

  • Wash hands thoroughly after handling, and before breaks and at the end of the workday.[1]

3. In Case of Accidental Release:

  • Evacuate personnel from the affected area.[1]

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.[1]

  • For solid spills, carefully sweep or scoop up the material without creating dust and place it in a suitable, closed container for disposal.[1]

  • Do not allow the product to enter drains.[1]

Disposal Plan: Ensuring Environmental Safety

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure compliance with regulations.

Waste Segregation and Collection:

  • All materials that have come into contact with this compound, including gloves, disposable lab coats, and cleaning materials, should be considered contaminated waste.

  • Collect all contaminated waste in clearly labeled, sealed containers.

Disposal Procedure:

  • Dispose of unused this compound and contaminated waste as hazardous chemical waste.

  • Engage a licensed professional waste disposal service to dispose of this material.[1]

  • Do not dispose of this compound down the drain or in general waste.

  • Contaminated packaging should be disposed of as unused product.[1]

By adhering to these stringent safety protocols, researchers can confidently work with this compound while ensuring their personal safety and the integrity of their research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.